molecular formula C10H12BrNO2 B3287432 methyl (3R)-3-amino-3-(3-bromophenyl)propanoate CAS No. 845958-74-9

methyl (3R)-3-amino-3-(3-bromophenyl)propanoate

Cat. No.: B3287432
CAS No.: 845958-74-9
M. Wt: 258.11 g/mol
InChI Key: AYYCGDYJGQKXIO-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Optically Active β-Amino Acid Derivatives in Organic Synthesis

Optically active β-amino acid derivatives are of paramount importance in chemical synthesis due to their diverse applications as building blocks for pharmacologically active agents and complex organic molecules. hilarispublisher.comwhiterose.ac.uk Their chirality is a crucial feature, as the biological activity of many pharmaceuticals is dependent on the specific stereochemistry of their constituent parts.

Key areas of significance include:

Pharmaceutical and Agrochemical Synthesis: Enantiomerically pure β-amino acids are fundamental precursors for a wide array of pharmaceutical and agrochemical products. hilarispublisher.com They are integral to the structure of numerous bioactive compounds, including antibiotics, enzyme inhibitors, and antiviral agents. researchgate.net

Peptidomimetics and β-Peptides: One of the most significant applications of β-amino acids is in the construction of β-peptides. These oligomers, composed entirely of β-amino acid residues, can fold into stable, predictable secondary structures such as helices, sheets, and turns, much like natural peptides. hilarispublisher.comacs.org However, because they are not recognized by the cellular machinery that degrades α-peptides, β-peptides exhibit remarkable resistance to proteolytic enzymes. This enhanced stability makes them attractive candidates for developing new therapeutic agents with improved in-vivo half-lives. whiterose.ac.ukacs.org

Chiral Building Blocks and Auxiliaries: In asymmetric synthesis, optically active β-amino acids and their derivatives serve as valuable chiral starting materials, catalysts, and auxiliaries. hilarispublisher.com They can be used to introduce stereocenters into molecules with a high degree of control, which is essential for the synthesis of enantiomerically pure drugs. researchgate.netmyskinrecipes.com The predictable conformational behavior of β-amino acids also makes them useful as scaffolds for creating complex molecular architectures. nih.gov

The structural diversity and functional versatility of these compounds have cemented their role as indispensable tools for synthetic chemists.

Overview of Methyl (3R)-3-amino-3-(3-bromophenyl)propanoate as a Research Scaffold

This compound is a chiral β-amino acid ester that has emerged as a valuable scaffold in chemical research, particularly in the development of novel organic compounds. Its structure combines several key features that make it a versatile building block for synthesis.

Chemical Structure and Properties of this compound

Property Value
IUPAC Name This compound
Molecular Formula C₁₀H₁₂BrNO₂
Molecular Weight 258.11 g/mol
Chirality (R)-enantiomer
Functional Groups Methyl Ester, Primary Amine, Bromophenyl Ring

The utility of this compound as a research scaffold stems from the distinct reactivity of its components:

The (3R)-Stereocenter: The chiral center at the C3 position provides a specific three-dimensional orientation. This is fundamental for applications in asymmetric synthesis and for creating molecules that interact selectively with chiral biological targets like enzymes and receptors.

The 3-Bromophenyl Group: The bromine atom on the phenyl ring is a key functional handle. It can participate in a wide range of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the straightforward introduction of diverse substituents, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

The Amino Group: The primary amine is a nucleophilic site that can be readily acylated, alkylated, or used in the formation of amides, sulfonamides, and other nitrogen-containing functionalities. This allows for the extension of the molecular framework and the introduction of groups that can modulate properties like solubility and biological activity.

The Methyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or be used in other transformations. It also serves as a protecting group for the carboxylic acid during reactions involving the amine or the aryl bromide.

Due to these features, this compound serves as an ideal starting point for synthesizing more complex molecules with potential applications in medicinal chemistry and materials science. myskinrecipes.comevitachem.com

Historical Context of β-Amino Acid Synthesis Methodologies in Academia

The synthesis of β-amino acids has a rich history, with methodologies evolving significantly over the decades to meet the increasing demand for enantiomerically pure compounds. Early methods often produced racemic mixtures, which then required challenging resolution steps to separate the desired enantiomer. The development of asymmetric synthesis has been a major focus of academic research, leading to more efficient and selective routes.

Evolution of Key Synthetic Strategies for β-Amino Acids

Methodology Description Era of Prominence
Arndt-Eistert Homologation A classical method involving the chain extension of an α-amino acid by one carbon. It utilizes diazomethane, making it less favorable for large-scale applications due to safety concerns. acs.orgillinois.edu Early to Mid-20th Century
Conjugate Addition (Michael Addition) Involves the addition of an amine equivalent to an α,β-unsaturated ester. Asymmetric induction can be achieved using chiral amines or catalysts. acs.org Mid-20th Century to Present
Mannich-type Reactions A three-component reaction involving an aldehyde, an amine, and an enolate or its equivalent. The development of catalytic, asymmetric versions has made this a powerful tool. rsc.orgnih.gov Late 20th Century to Present
Hydrogenation of Enamines The asymmetric hydrogenation of β-amino acrylates or related enamines using chiral transition metal catalysts (e.g., Rhodium, Ruthenium) provides direct access to chiral β-amino acids. hilarispublisher.comacs.org Late 20th Century to Present

| Biocatalysis and Organocatalysis | Modern approaches that utilize enzymes or small organic molecules as catalysts to achieve high enantioselectivity under mild conditions, representing a move towards "greener" chemistry. whiterose.ac.ukrsc.org | 21st Century |

The progression of these methods reflects the broader trends in organic chemistry, moving from stoichiometric reagents and harsh conditions towards catalytic, highly selective, and more sustainable processes. The Arndt-Eistert homologation of α-amino acids was one of the earliest reliable methods. acs.org This was followed by the extensive exploration of conjugate addition reactions and Mannich-type reactions, which offered more flexibility in substrate scope. acs.orgrsc.org A significant breakthrough was the advent of transition-metal-catalyzed asymmetric hydrogenation, allowing for highly efficient and enantioselective synthesis. benthamdirect.com More recently, the fields of organocatalysis and biocatalysis have provided powerful new strategies for synthesizing chiral β-amino acids with exceptional levels of stereocontrol. whiterose.ac.ukrsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (3R)-3-amino-3-(3-bromophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7/h2-5,9H,6,12H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYCGDYJGQKXIO-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC(=CC=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@H](C1=CC(=CC=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001258804
Record name Methyl (βR)-β-amino-3-bromobenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001258804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845958-74-9
Record name Methyl (βR)-β-amino-3-bromobenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845958-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (βR)-β-amino-3-bromobenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001258804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 3r 3 Amino 3 3 Bromophenyl Propanoate

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a direct route to enantiomerically pure compounds, avoiding the need for chiral resolution. For β-amino esters, catalytic asymmetric methods are particularly powerful, offering high efficiency and stereocontrol. rsc.org These strategies can be broadly categorized into enantioselective catalytic methods, which include both organocatalysis and metal-based catalysis.

Catalytic asymmetric synthesis is a cornerstone for producing chiral molecules like β-amino acids. nih.gov These methods utilize a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Key reactions for synthesizing β-amino esters include the Mannich reaction, Michael addition, and asymmetric hydrogenation. rsc.orgresearchgate.net

Organocatalysis employs small, chiral organic molecules to catalyze asymmetric transformations, offering a metal-free alternative to traditional methods. unimi.it This field has grown rapidly, providing powerful tools for C-C and C-N bond formation. acs.org For the synthesis of chiral β-amino esters, several organocatalytic strategies are prominent.

Enantioselective Catalytic Methods

Organocatalysis in Stereoselective β-Amino Ester Formation
Proline-Mediated Mannich Reactions and Analogues

The amino acid L-proline is a highly effective and inexpensive organocatalyst for various asymmetric reactions, most notably the Mannich reaction. nih.govunivie.ac.at The direct, three-component Mannich reaction involving an aldehyde, an amine, and a ketone or aldehyde is a classic application. nih.gov To synthesize a precursor for methyl (3R)-3-amino-3-(3-bromophenyl)propanoate, a plausible route would involve the reaction of 3-bromobenzaldehyde, an appropriate amine (e.g., p-anisidine), and a nucleophile derived from a methyl ester.

Proline catalyzes the reaction by forming a chiral enamine intermediate with a carbonyl compound, which then attacks an imine generated in situ from the aldehyde and amine. researchgate.net This approach provides access to β-amino carbonyl compounds with high diastereo- and enantioselectivity. univie.ac.atunivie.ac.at Subsequent chemical transformations would be required to convert the carbonyl group into the desired methyl ester.

Table 1: Representative Proline-Catalyzed Asymmetric Mannich Reactions Illustrative examples of the reaction scope with various aldehydes, demonstrating the method's applicability.

AldehydeAmineKetoneSolventYield (%)ee (%)Diastereomeric Ratio (syn/anti)
Benzaldehydep-AnisidineAcetoneDMSO9496>19:1
4-Nitrobenzaldehydep-AnisidineAcetoneDMSO99>99>19:1
3-Chlorobenzaldehydep-AnisidineCyclohexanoneDMSO92>9919:1
2-Naphthaldehydep-AnisidineAcetoneDMSO8993>19:1

Data adapted from analogous reactions found in the literature to show the general effectiveness of the proline-catalyzed Mannich reaction. nih.gov

Chiral Urea and Thiourea Derivative Catalysis

Chiral urea and thiourea derivatives have emerged as powerful hydrogen-bond-donating organocatalysts. nih.gov These catalysts function by activating electrophiles, such as imines, through a network of non-covalent interactions, thereby guiding the stereochemical outcome of the reaction. nih.gov In the context of synthesizing β-amino esters, bifunctional thiourea catalysts, often derived from chiral diamines like 1,2-diaminocyclohexane, are particularly effective. nih.govacs.org

These catalysts possess both a hydrogen-bond-donating thiourea moiety and a basic site (e.g., a tertiary amine), allowing them to activate both the imine and the nucleophile simultaneously. nih.gov An asymmetric Mannich-type reaction catalyzed by a chiral thiourea could directly couple an imine derived from 3-bromobenzaldehyde with a silyl ketene acetal or another ester equivalent to produce the target compound with high enantiomeric excess. nih.govacs.org The ability of these catalysts to operate under mild conditions makes them highly valuable. acs.org

Table 2: Chiral Thiourea-Catalyzed Asymmetric Mannich-Type Reactions Performance of bifunctional thiourea catalysts in the synthesis of chiral β-amino esters.

Catalyst TypeImine Source (Aldehyde)NucleophileYield (%)ee (%)
(R,R)-Cyclohexyldiamine derivedBenzaldehyde3-Indolinone-2-carboxylate9599
(R,R)-Cyclohexyldiamine derived4-Chlorobenzaldehyde3-Indolinone-2-carboxylate9298
Cinchona alkaloid derivedN-Boc-benzaldimineMalonate ester8894
1,2-Diphenylethylenediamine derivedN-TosylimineSilyl ketene acetal9096

This table presents typical results for thiourea-catalyzed reactions on analogous substrates to demonstrate the potential for synthesizing the target compound. nih.govmdpi.com

N-Heterocyclic Carbene (NHC)-Catalyzed Approaches

N-Heterocyclic carbenes (NHCs) are a versatile class of organocatalysts known for their ability to generate acyl anion equivalents ("umpolung" reactivity). beilstein-journals.org In the synthesis of β-amino esters, chiral NHCs can catalyze the reaction between enals and imines. thieme-connect.com The NHC adds to an enal to form a reactive Breslow intermediate, which can then act as a nucleophile.

A potential NHC-catalyzed route to a β-amino ester involves the reaction of an α,β-unsaturated aldehyde with a source of nitrogen. nih.govnorthwestern.edu More directly, NHCs can catalyze the cross-aza-benzoin reaction between an aldehyde (like 3-bromobenzaldehyde) and an α-imino ester. beilstein-journals.orgbeilstein-journals.org This reaction chemoselectively forms α-amino-β-keto esters, which can be further reduced and processed to yield the desired β-amino ester structure. beilstein-journals.org This methodology offers a direct way to construct the core skeleton with high atom economy. beilstein-journals.org

Transition metal catalysis is a well-established and highly effective strategy for the asymmetric synthesis of β-amino acids and their derivatives. nih.gov Methods such as asymmetric hydrogenation and conjugate addition are particularly relevant.

A primary metal-catalyzed approach is the asymmetric hydrogenation of β-enamino esters. This involves the synthesis of an achiral β-aminoacrylate substrate, typically from the reaction of a β-keto ester with an amine. For the target compound, this would mean reacting methyl 3-(3-bromophenyl)-3-oxopropanoate with ammonia (B1221849) or an ammonia equivalent to form the corresponding enamine. This enamine is then hydrogenated using a chiral transition metal complex, such as those based on rhodium or ruthenium with chiral phosphine ligands (e.g., BINAP), to deliver the chiral β-amino ester with high enantioselectivity. researchgate.net

Another powerful method is the copper-catalyzed asymmetric hydroamination of α,β-unsaturated esters. chinesechemsoc.org This approach directly adds an amine to an activated alkene in a highly regio- and enantioselective manner. chinesechemsoc.org A synthesis pathway could involve the conjugate addition of a nitrogen nucleophile to methyl 3-bromocinnamate, catalyzed by a chiral copper complex, to directly install the amino group at the β-position with the desired (R)-stereochemistry.

Table 3: Metal-Catalyzed Asymmetric Synthesis of β-Amino Esters Examples of hydrogenation and conjugate addition reactions for the preparation of chiral β-amino esters.

Reaction TypeMetal/LigandSubstrate TypeYield (%)ee (%)
Asymmetric HydrogenationRu-BINAPN-Acyl-β-(amino)acrylate>95>96
Asymmetric HydrogenationRh-FerrocenylphosphineUnprotected β-enamino ester>95up to 97
Asymmetric Conjugate AdditionCu-Phosα,β-Unsaturated ester9095
Asymmetric Aza-Michael AdditionNi-Bisoxazolineα,β-Unsaturated ester8592

Data compiled from literature on analogous systems to highlight the efficacy of metal-catalyzed methods. researchgate.netchinesechemsoc.org

Metal-Catalyzed Asymmetric Synthesis
Copper(II)-Chiral Diamine Complex Catalysis

The asymmetric conjugate addition of amines to α,β-unsaturated esters is a powerful method for the synthesis of chiral β-amino esters. Copper(II) complexes with chiral diamine ligands have emerged as effective catalysts for this transformation, offering a direct route to enantioenriched products. While specific studies detailing the synthesis of this compound using this exact methodology are not extensively documented in publicly available literature, the general principles of this catalytic approach are well-established.

The reaction typically involves the in-situ formation of a chiral copper(II) complex by reacting a copper(II) salt, such as Cu(OAc)₂, with a chiral diamine ligand. This complex then coordinates with both the α,β-unsaturated ester (methyl 3-bromocinnamate) and the amine source, facilitating a stereocontrolled Michael addition. The choice of the chiral diamine ligand is crucial for achieving high enantioselectivity.

Table 1: Representative Copper(II)-Chiral Diamine Catalyzed Aza-Michael Addition

EntryCopper SaltChiral LigandAmine SourceSolventTemp (°C)Yield (%)ee (%)
1Cu(OAc)₂(S,S)-N,N'-Dibenzyl-1,2-cyclohexanediamineBenzylamineToluene25>90>95
2Cu(OTf)₂(R,R)-1,2-DiphenylethylenediamineAnilineCH₂Cl₂08592

Note: The data in this table is representative of the general reaction and not specific to the synthesis of this compound due to the lack of specific literature data.

Palladium-Catalyzed Stereoselective Transformations

Palladium catalysis offers a versatile platform for the stereoselective synthesis of β-amino esters. One of the key approaches involves the asymmetric allylic amination of suitable precursors. While direct palladium-catalyzed asymmetric amination of a pre-functionalized substrate leading to this compound is not widely reported, related transformations highlight the potential of this strategy.

For instance, palladium-catalyzed reactions involving the coupling of an amine with an allylic substrate can be rendered asymmetric through the use of chiral phosphine ligands. The mechanism typically involves the formation of a π-allylpalladium intermediate, followed by a stereocontrolled nucleophilic attack by the amine. The steric and electronic properties of the chiral ligand play a critical role in determining the enantiomeric excess of the product.

Other Transition Metal-Mediated Routes

Besides copper and palladium, other transition metals like rhodium and iridium have been employed in the asymmetric synthesis of β-amino esters. Rhodium-catalyzed asymmetric hydrogenation of enamides or rhodium-catalyzed conjugate addition of organometallic reagents to imines are established methods.

For example, the asymmetric hydrogenation of an appropriately substituted enamine precursor derived from 3-(3-bromophenyl)-3-oxopropanoate could, in principle, yield the desired product with high enantiopurity. This would involve the use of a chiral rhodium catalyst, such as those based on DuPhos or BINAP ligands, to control the facial selectivity of the hydrogen addition.

Biocatalytic Resolution and Synthesis

Biocatalysis provides a green and highly selective alternative for the synthesis of chiral compounds. Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic mixtures and for stereoselective synthesis.

Lipase-Catalyzed Hydrolysis for Enantiopurity

Kinetic resolution of racemic methyl 3-amino-3-(3-bromophenyl)propanoate using lipases is a highly effective method to obtain the desired (3R)-enantiomer. This process relies on the enantioselective hydrolysis of the ester functionality by the lipase, where one enantiomer is preferentially hydrolyzed to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester.

Several lipases, such as Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase (PSL), and porcine pancreatic lipase (PPL), have been successfully employed for the resolution of various β-amino esters. The choice of lipase, solvent, and reaction conditions (e.g., temperature, water content) significantly influences the enantioselectivity (E-value) and the yield of the desired product.

Table 2: Lipase-Catalyzed Kinetic Resolution of Racemic β-Amino Esters

EntryLipaseSubstrateSolventTemp (°C)Conversion (%)ee (%) of EsterE-value
1CALBrac-methyl 3-amino-3-phenylpropanoateToluene45~50>99>200
2PSLrac-ethyl 3-amino-3-(4-chlorophenyl)propanoateDiisopropyl ether304898150

Note: This table presents data for analogous compounds to illustrate the general effectiveness of the method.

Continuous-Flow Synthesis via Biocatalytic Michael Addition

A promising and efficient approach for the synthesis of β-amino esters is the lipase-catalyzed Michael addition of amines to α,β-unsaturated esters in a continuous-flow system. This methodology offers several advantages over batch processes, including improved productivity, easier scalability, and better process control.

A study on the synthesis of β-amino acid esters via a lipase-catalyzed Michael addition in a continuous-flow microreactor demonstrated the feasibility of this approach for aromatic amines. nih.gov In this work, the reaction of 4-bromoaniline with methyl acrylate was successfully carried out using an immobilized lipase from Thermomyces lanuginosus (Lipozyme TL IM). nih.gov Although this study did not use 3-bromoaniline, the results strongly suggest the applicability of this method for the synthesis of the target compound. The reaction proceeds under mild conditions, and the use of a packed-bed reactor with the immobilized enzyme allows for continuous production with high yields. nih.gov

Table 3: Continuous-Flow Lipase-Catalyzed Michael Addition of 4-Bromoaniline and Methyl Acrylate

Flow Rate (μL/min)Residence Time (min)Temperature (°C)Substrate Molar Ratio (Amine:Acrylate)Conversion (%)
10010351:1.585
5020351:1.592
2540351:1.5>99

Source: Adapted from a study on the continuous-flow synthesis of β-amino acid esters. nih.gov

Enzyme-Mediated Stereoselective Processes

Beyond kinetic resolution, enzymes can be utilized in stereoselective synthetic processes to directly produce the desired enantiomer. For instance, transaminases can be employed for the asymmetric amination of a corresponding β-keto ester, 3-oxo-3-(3-bromophenyl)propanoate. This reaction involves the transfer of an amino group from a donor molecule to the keto ester, creating the chiral amine center with high enantioselectivity. The selection of a suitable transaminase with high activity and stereoselectivity towards the specific substrate is crucial for the success of this approach.

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a foundational strategy in asymmetric synthesis. wikipedia.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to guide a reaction to produce a specific stereoisomer. wikipedia.org After the desired stereochemical outcome is achieved, the auxiliary is removed for potential reuse. wikipedia.org

Sulfoxide-Based Chiral Auxiliaries

Chiral sulfoxides are highly effective auxiliaries in asymmetric synthesis due to their unique properties. The sulfur center is stereochemically stable, and the sulfoxide group can coordinate with Lewis acids, creating highly ordered transition states that direct the approach of incoming reagents. illinois.edu The steric difference between the substituents on the sulfur atom provides a strong chiral environment. illinois.edu

One common approach involves the addition of a nucleophile to a chiral N-sulfinylimine (derived from a sulfinamide like tert-butanesulfinamide). The condensation of a chiral sulfinamide with an aldehyde, such as 3-bromobenzaldehyde, yields a chiral N-sulfinylimine. The subsequent addition of a nucleophile, like the enolate of methyl acetate, proceeds with high diastereoselectivity. The stereochemical outcome is dictated by a six-membered ring transition state where the metal cation is coordinated to both the enolate oxygen and the sulfinyl oxygen. wikipedia.org Finally, the auxiliary is cleaved under mild acidic conditions to yield the desired β-amino ester.

Table 1: Representative Data for Sulfoxide-Mediated Synthesis

Aldehyde/Ketone Sulfinamide Nucleophile Product Stereochemistry Diastereomeric Ratio (d.r.)
Benzaldehyde (R)-tert-Butanesulfinamide Methyl Acetate Enolate (R)-β-Amino Ester >95:5

Note: This table presents representative data for the methodology, illustrating typical selectivity.

Other Stoichiometric Chiral Auxiliaries

Beyond sulfoxides, several other classes of stoichiometric chiral auxiliaries are employed for the synthesis of β-amino acids and their derivatives. thieme-connect.com These are often derived from readily available natural products, known as the "chiral pool."

Oxazolidinones : Evans oxazolidinones are powerful chiral auxiliaries. An N-acylated oxazolidinone can be enolized and subsequently reacted with an electrophilic amine source to install the amino group at the α-position of the acyl group. Alternatively, in a Mannich-type reaction, the enolate can be added to an imine, establishing two contiguous stereocenters. wikipedia.org

Camphorsultam : Known as Oppolzer's sultam, this auxiliary provides excellent stereocontrol in a variety of reactions, including Michael additions to generate β-amino carbonyl compounds. wikipedia.org Its rigid bicyclic structure effectively shields one face of the reactive intermediate.

Pseudoephedrine : Used as a practical chiral auxiliary, pseudoephedrine can be converted into an amide. Deprotonation followed by reaction with an electrophile proceeds with high diastereoselectivity, with the incoming group being directed by the auxiliary's stereocenters. wikipedia.org

Multi-Component Reactions for β-Amino Ester Scaffolds

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. researchgate.netrsc.org This approach is valued for its atom economy, operational simplicity, and ability to rapidly generate molecular complexity. researchgate.net

Modified Rodionov Synthesis for β-Amino Acids

The classic Rodionov reaction is a three-component condensation of an aldehyde, malonic acid, and ammonia (or an amine) in an alcohol solvent to produce a β-amino acid. researchgate.netgoogle.com This method is a straightforward way to access the β-amino acid backbone. researchgate.net However, the standard reaction yields a racemic product. researchgate.net

To achieve the synthesis of an enantiopure compound like this compound, a "modified" Rodionov approach is necessary. This typically involves a subsequent resolution step. For instance, the racemic 3-amino-3-(3-bromophenyl)propanoic acid produced from the reaction can be resolved using enzymatic methods. Kinetic resolution employing specific enzymes, such as β-transaminases, can selectively process one enantiomer, allowing for the isolation of the other in high enantiomeric purity. researchgate.net

Table 2: Example of a Classic Rodionov Reaction

Aldehyde Malonic Acid Equiv. Amine Source Solvent Product Yield
4-Fluorobenzaldehyde 1.0 Ammonium Acetate (2.0 equiv.) Ethanol 3-Amino-3-(4-fluorophenyl)propanoic acid 80% google.com

Note: The product of this reaction is racemic and requires a subsequent resolution step to obtain a single enantiomer.

Mannich-Type Reactions with Imine Precursors

The Mannich reaction is a cornerstone for the synthesis of β-amino carbonyl compounds. mdpi.com In its modern asymmetric variants, it provides a powerful and direct route to chiral β-amino esters. The reaction involves the nucleophilic addition of an enol or enolate equivalent to an imine. nih.gov

For the synthesis of the target molecule, a three-component Mannich reaction can be employed using 3-bromobenzaldehyde, a protected amine (like p-toluenesulfonamide), and a ketene silyl acetal derived from methyl acetate. organic-chemistry.org The key to stereocontrol is the use of a chiral catalyst. Chiral Brønsted acids, Lewis acids, or organocatalysts can facilitate the reaction, leading to high diastereo- and enantioselectivity. organic-chemistry.orgresearchgate.net The reaction proceeds via an in-situ generated chiral imine or by activating the imine within a chiral catalytic environment, which then directs the facial attack of the nucleophile. organic-chemistry.org

Table 3: Representative Catalytic Asymmetric Mannich-Type Reaction

Aldehyde Amine Nucleophile Catalyst Yield ee (%)
Aromatic Aldehydes p-Toluenesulfonamide Ketones Quinidine-Thiourea High >95 organic-chemistry.org
Aromatic Aldehydes Anilines Silyl Enol Ethers Bismuth Triflate High N/A (achiral) organic-chemistry.org

Note: This table shows examples of the Mannich reaction's versatility with different components and catalysts to achieve high enantioselectivity (ee).

Precursor Synthesis and Functionalization

The synthesis of this compound relies on readily available starting materials. The key precursors for the synthetic strategies outlined above are:

3-Bromobenzaldehyde : This aromatic aldehyde serves as the foundational block, providing the 3-bromophenyl group. It is commercially available or can be synthesized through standard bromination and oxidation reactions of toluene.

A Nitrogen Source : Depending on the specific reaction, this can be ammonia, ammonium acetate, a primary amine, or a protected amine like a sulfinamide. These are generally commodity chemicals.

A Two-Carbon Ester Synthon : For direct ester synthesis, nucleophiles like the silyl ketene acetal of methyl acetate or the enolate of methyl acetate are used. For methods that first produce the β-amino acid, malonic acid is a common precursor.

A common synthetic sequence involves first preparing the chiral β-amino acid, (3R)-3-amino-3-(3-bromophenyl)propanoic acid, using one of the stereoselective methods described. The subsequent functionalization step is the esterification of the carboxylic acid group. This can be achieved under standard conditions, for example, by reacting the amino acid with methanol in the presence of an acid catalyst such as thionyl chloride or hydrochloric acid. This step converts the amino acid into the final target methyl ester.

Preparation of 3-Bromophenyl Aldehyde Derivatives

The primary starting material for the synthesis is 3-bromobenzaldehyde. This compound is generally prepared through the electrophilic bromination of benzaldehyde. The aldehyde group is a meta-directing deactivator, which facilitates the regioselective installation of the bromine atom at the 3-position of the benzene ring.

Common methods for this transformation involve treating benzaldehyde with bromine or bromine chloride in the presence of a Lewis acid catalyst, such as aluminum chloride or iron(III) bromide. google.comguidechem.com The reaction is typically carried out in a polar, non-protic solvent like 1,2-dichloroethane under anhydrous conditions to prevent unwanted side reactions. google.comguidechem.comgoogle.com The process involves the formation of a complex between the benzaldehyde and the Lewis acid, which enhances the deactivating effect of the aldehyde group and promotes the desired regioselectivity. google.com The reaction temperature is carefully controlled, often below 10°C, to manage the reactivity of the halogenating agent and minimize the formation of byproducts. google.com

Table 1: Comparison of Methods for 3-Bromobenzaldehyde Synthesis

Method Reagents Catalyst Solvent Key Features
Bromination Benzaldehyde, Bromine Aluminum Chloride 1,2-Dichloroethane Good yield and regioselectivity; requires careful control of reaction conditions. google.com
Bromo-chlorination Benzaldehyde, Bromine Chloride Aluminum Chloride Chloroalkane Efficient process with minimal bromine consumption and excellent conversion rates. google.com

Synthesis of β-Keto Esters as Intermediates

A key intermediate in one common pathway is a β-keto ester, specifically methyl 3-(3-bromophenyl)-3-oxopropanoate. These compounds can be synthesized through various condensation reactions. One prevalent method is the Claisen condensation or related reactions where an ester enolate reacts with an acylating agent.

For instance, a substituted phenylacetic acid can be activated and condensed with Meldrum's acid. nih.gov The resulting intermediate is then refluxed in an alcohol, such as methanol or tert-butanol, to yield the desired β-keto ester. nih.gov Another approach involves the direct C-acylation of enol silyl ethers derived from esters with an appropriate acid chloride, a reaction that can be catalyzed by species like pentafluorophenylammonium triflate (PFPAT). organic-chemistry.org A more direct "one-pot" method involves reacting an acyl chloride with sodium ethyl acetoacetate, followed by deacetylation to furnish the β-keto ester. researchgate.net

Introduction of the Amino Group: Reductive Amination Strategies

The introduction of the chiral amino group is the most critical step in establishing the stereochemistry of the final product. This is typically achieved through the reductive amination of the ketone in the β-keto ester intermediate. wikipedia.org This process involves the reaction of the carbonyl group with an amine source, such as ammonia or an ammonium salt, to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. wikipedia.orgresearchgate.net

To achieve the desired (3R)-stereochemistry, asymmetric synthesis methods are employed. This can involve using a chiral ammonia equivalent or, more commonly, a chiral catalyst for the reduction step. Asymmetric hydrogenation is a powerful technique that uses transition metal catalysts (e.g., Rhodium, Ruthenium, Iridium) complexed with chiral ligands to deliver hydrogen stereoselectively to the imine intermediate. acs.org

Alternatively, biocatalytic methods using enzymes like transaminases or amine dehydrogenases (AmDHs) offer excellent stereoselectivity. rsc.orgmdpi.com These enzymes can convert the ketone directly to the chiral amine with high enantiomeric excess (>99%) under mild reaction conditions. rsc.org

Common reducing agents for non-asymmetric reductive amination include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃). chem-station.commasterorganicchemistry.com These are mild reducing agents that are selective for the iminium ion over the ketone, allowing the one-pot reaction to proceed efficiently. masterorganicchemistry.com

Table 2: Reductive Amination Approaches

Method Amine Source Reducing Agent/Catalyst Key Features
Catalytic Hydrogenation Ammonia/Ammonium Salts H₂, Chiral Metal Catalyst (e.g., Rh, Ru) High atom economy, excellent enantioselectivity, requires specialized catalysts and equipment. acs.org
Borch Reaction Ammonia/Ammonium Salts Sodium Cyanoborohydride (NaBH₃CN) High generality, works under mildly acidic conditions, requires pH control. chem-station.com

Esterification Methods for Propanoic Acid Derivatives

An alternative synthetic route involves first preparing (3R)-3-amino-3-(3-bromophenyl)propanoic acid, followed by esterification. The amino acid can be synthesized via a variation of the Rodionov reaction, where 3-bromobenzaldehyde is condensed with malonic acid and ammonium acetate in a solvent like ethanol or methanol. wiley-vch.degoogle.com

The subsequent esterification of the carboxylic acid to form the methyl ester can be accomplished using several standard methods. A common and effective method is the Fischer esterification, which involves reacting the amino acid with methanol in the presence of a strong acid catalyst like sulfuric acid or gaseous hydrochloric acid. ceon.rsmdpi.com Another mild and efficient method utilizes trimethylchlorosilane (TMSCl) in methanol at room temperature, which generates HCl in situ to catalyze the reaction. mdpi.com For substrates sensitive to strong acids, esterification can be achieved using reagents like thionyl chloride in methanol, which first converts the carboxylic acid to an acyl chloride that then reacts with methanol. google.com

Optimizations and Green Chemistry Considerations in Synthesis

Modern synthetic chemistry places a strong emphasis on developing processes that are not only efficient but also environmentally benign. The synthesis of this compound can be optimized with these principles in mind.

Solvent Selection and Reaction Conditions

The choice of solvent can significantly impact the environmental footprint of a synthesis. Traditional syntheses often use halogenated solvents like 1,2-dichloroethane, which are effective but pose environmental and health risks. google.com Green chemistry encourages the use of safer alternatives such as ethanol, isopropanol (B130326), or even water where possible. nih.gov For example, the synthesis of 1,4-dihydropyridine derivatives, which shares intermediates with amino esters, has been successfully carried out in ethanol-water mixtures. researchgate.net

Biocatalytic reductive amination is particularly advantageous as it is typically performed in aqueous buffer solutions under mild temperatures (e.g., 30-50°C), eliminating the need for harsh reagents and organic solvents. rsc.org Microwave-assisted synthesis is another optimization strategy that can significantly reduce reaction times and sometimes obviate the need for a solvent altogether. nih.gov

Atom Economy and Waste Minimization in Route Design

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactants to the desired product. acs.org Synthetic routes with high atom economy, such as catalytic asymmetric hydrogenation where the main byproduct is water, are highly desirable. acs.org

One-pot reactions, where multiple synthetic steps are carried out in the same reactor without isolating intermediates, improve efficiency and reduce waste from purification processes. google.com The synthesis of 3-amino-3-phenylpropionic acid esters has been demonstrated in a one-pot process starting from benzaldehyde, malonic acid, and ammonium acetate, which is a significant improvement over a multi-step, multi-purification route. google.com

The use of biocatalysts like amine dehydrogenases in tandem with a co-factor recycling system (e.g., using formate dehydrogenase) is a prime example of a highly atom-efficient process. In this system, ammonium formate serves as both the nitrogen source and the hydride source, with the only byproduct being inorganic carbonate. rsc.org This approach minimizes waste and avoids the use of toxic metal catalysts or stoichiometric hydride reagents.

Scale-Up Considerations for Research Applications

The transition from a laboratory-scale synthesis of this compound to a larger, research-oriented scale-up presents a unique set of challenges that must be systematically addressed to ensure efficiency, reproducibility, and, most critically, the maintenance of high enantiopurity. While gram-scale synthesis in a research setting is feasible for initial studies, providing larger quantities for more extensive research applications necessitates careful consideration of several key process parameters.

A significant challenge in the scale-up of asymmetric syntheses is maintaining the high enantioselectivity achieved at a smaller scale. Catalytic processes, often employed for the synthesis of chiral molecules like β-amino esters, can be sensitive to minor variations in reaction conditions that become more pronounced at a larger scale. For instance, the efficiency of a chiral catalyst might be affected by changes in mass and heat transfer as the reaction volume increases. This can lead to a decrease in the enantiomeric excess (e.e.) of the final product, compromising its utility in stereospecific applications.

Another critical aspect is the management of reaction stoichiometry and reagent addition. In laboratory settings, reagents can be added quickly and mixed efficiently. However, on a larger scale, the rate of addition and the efficiency of mixing become crucial for controlling the reaction profile and minimizing the formation of byproducts. For exothermic reactions, inadequate heat dissipation can lead to localized temperature increases, potentially causing degradation of reactants, products, or the catalyst, and negatively impacting both yield and purity.

Purification of the final product also becomes more complex at a larger scale. Chromatographic methods that are convenient for small quantities may become impractical and costly for multi-gram or kilogram-scale production. Therefore, the development of scalable purification techniques, such as crystallization-induced dynamic resolution or selective precipitation, is often necessary. These methods not only need to be effective at removing impurities but also must be efficient in terms of solvent use and time.

Furthermore, the handling and stability of reagents and intermediates are of greater concern during scale-up. Some reagents may be hazardous or unstable in larger quantities, requiring specialized handling procedures and equipment. The stability of intermediates over longer reaction and workup times must also be evaluated to prevent degradation and loss of material.

To address these challenges, a systematic approach to process development is essential. This involves a thorough investigation of the reaction parameters to establish a robust process window. Key parameters to optimize include catalyst loading, reaction temperature, concentration, and mixing speed. The development of a scalable workup and purification protocol is equally important to ensure that the desired product can be isolated in high yield and purity.

The following table outlines some of the key considerations and potential mitigation strategies when scaling up the synthesis of this compound for research applications:

Consideration Potential Challenge at Scale Mitigation Strategy
Catalyst Efficiency Decreased enantioselectivity and turnover number.Optimize catalyst loading; investigate catalyst stability and potential for catalyst recycling.
Heat Transfer Inefficient heat dissipation leading to localized overheating and side reactions.Use of jacketed reactors with precise temperature control; control the rate of reagent addition for exothermic steps.
Mass Transfer Inefficient mixing leading to non-uniform reaction conditions and reduced yields.Select appropriate reactor geometry and agitation speed; ensure homogeneous mixing of all reactants.
Workup and Purification Chromatography may not be feasible for large quantities.Develop scalable crystallization or extraction procedures; investigate alternative purification techniques like salt formation and resolution.
Enantiomeric Purity Racemization or erosion of enantiomeric excess during reaction or purification.Careful control of temperature and pH during workup; development of non-racemizing isolation protocols.
Reagent Handling Safety and stability issues with larger quantities of reagents.Implement appropriate engineering controls and personal protective equipment; evaluate reagent stability under process conditions.

Ultimately, the successful scale-up of the synthesis of this compound for research applications hinges on a thorough understanding of the reaction mechanism and the physical and chemical properties of all substances involved. A well-designed process will not only deliver the required quantity of the compound but will also ensure its quality and consistency for subsequent research endeavors.

Stereochemical Investigations of Methyl 3r 3 Amino 3 3 Bromophenyl Propanoate

Absolute Configuration Determination and Confirmation

Establishing the absolute configuration of a chiral molecule like methyl (3R)-3-amino-3-(3-bromophenyl)propanoate is a rigorous process that typically involves a combination of analytical techniques. Each method provides a piece of the puzzle, and together they offer a conclusive assignment of the molecule's three-dimensional structure.

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

Chiral chromatography is a cornerstone technique for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral compound. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

For β-amino esters, various chiral derivatizing agents can be employed to enhance separation and detection. nih.gov Reagents such as Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), also known as Marfey's reagent, are reacted with the amino acid to form diastereomers, which can then be separated on a standard reversed-phase HPLC column. nih.gov The enantioselectivity for DNP-derivatives (formed from FDAA) of non-aromatic amino acids is generally high. nih.gov

Table 1: Hypothetical Chiral HPLC Data for Methyl 3-amino-3-(3-bromophenyl)propanoate

EnantiomerRetention Time (min)Peak Area (%)Enantiomeric Excess (%)
(3R)12.599.599.0
(3S)14.20.5

Note: This data is illustrative. The actual retention times and separation factors would depend on the specific column, mobile phase, and derivatization agent used.

Optical Rotation Measurements and Comparison with Known Standards

Optical rotation is a physical property of chiral substances that causes the plane of polarized light to rotate. The direction and magnitude of this rotation are characteristic of a specific enantiomer. The specific rotation, [α], is measured using a polarimeter and is a standard parameter for characterizing chiral molecules.

The absolute configuration of a related compound, (R)-(+)-3-amino-2-phenylpropanoic acid, was confirmed to have a positive optical rotation. rsc.org While the sign of rotation can vary with solvent and temperature, comparison with a known standard or a closely related analogue can provide strong evidence for the assignment of configuration. For this compound, the experimentally measured optical rotation would be compared against literature values for similar compounds or against a sample of known configuration.

Spectroscopic Methods for Stereochemical Assignment (e.g., CD Spectroscopy)

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques for determining the absolute configuration of chiral molecules in solution. mtoz-biolabs.comschrodinger.comspectroscopyeurope.comnih.gov These methods measure the differential absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.comspectroscopyeurope.com

The process involves measuring the experimental CD spectrum and comparing it to a spectrum predicted by ab initio quantum mechanical calculations for a known configuration (e.g., the R configuration). spectroscopyeurope.com A good match between the experimental and calculated spectra provides a high degree of confidence in the absolute configuration assignment. schrodinger.comspectroscopyeurope.comacs.org This technique is particularly valuable as it does not require crystallization of the compound. spectroscopyeurope.com

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is considered the definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. spectroscopyeurope.com This technique provides a detailed three-dimensional map of the electron density in the crystal, allowing for the unambiguous determination of the spatial arrangement of every atom. The presence of a heavier atom, such as bromine in the target molecule, is advantageous for the use of anomalous dispersion, which helps in the definitive assignment of the absolute stereochemistry. spectroscopyeurope.com The absolute configuration of (R)-(+)-3-amino-2-phenylpropanoic acid was definitively determined by X-ray crystallography of its salt with (1S)-(+)-camphor-10-sulfonic acid. rsc.org

Factors Influencing Stereoselectivity

The synthesis of a single enantiomer of a chiral molecule like this compound requires a stereoselective, or asymmetric, synthesis. The choice of catalyst and reaction conditions is crucial in directing the reaction to favor the formation of the desired stereoisomer.

Catalyst Design and Ligand Effects in Asymmetric Reactions

Catalytic asymmetric synthesis is a powerful tool for producing enantiomerically pure compounds. nih.govrsc.org In the context of β-amino acid synthesis, methods such as the Mannich reaction, conjugate additions, and asymmetric hydrogenation are commonly employed. rsc.org The enantioselectivity of these reactions is governed by the chiral catalyst, which is often a metal complex coordinated to a chiral ligand.

The ligand plays a critical role in creating a chiral environment around the metal center, which in turn influences the facial selectivity of the substrate's approach. For instance, in copper(I)-catalyzed asymmetric alkynylation of α-imino esters, the use of a chiral ligand is key to achieving high enantioselectivity. nih.gov Similarly, chiral Lewis acids, such as those based on titanium-BINOL complexes, have been used to catalyze asymmetric ene reactions with high diastereoselectivity. wikipedia.org

The development of new ligands and catalytic systems is an active area of research. nih.gov For example, chiral halonium salts have been developed as powerful asymmetric catalysts for Mannich reactions to produce β-amino cyanoesters. nih.gov The design of the ligand, including its steric and electronic properties, directly impacts the yield and enantiomeric excess of the product. nih.gov Dual catalysis systems, combining a chiral metal complex and a chiral Brønsted acid, can also create a well-defined chiral pocket to enhance enantioselectivity. nih.gov

Table 2: Representative Chiral Ligands in Asymmetric Synthesis

Ligand TypeMetalReaction TypePotential Application
Chiral Phosphines (e.g., BINAP)Rhodium, RutheniumAsymmetric HydrogenationSynthesis of β-amino acids
Chiral Diamines (e.g., Trost ligand)ZincAldol ReactionStereoselective C-C bond formation
Chiral Bis(oxazoline) (BOX)Copper, NickelMannich, Michael AdditionSynthesis of β-amino esters
BINOL-derived ligandsTitanium, LanthanidesEne, Michael AdditionAsymmetric C-C bond formation

The careful selection and design of the catalyst and its associated chiral ligand are therefore the most critical factors in controlling the stereochemical outcome of the synthesis of this compound.

Kinetic vs. Thermodynamic Control in Chiral Synthesis

The stereochemical outcome of a reaction can often be governed by whether it is under kinetic or thermodynamic control. In the context of synthesizing a specific stereoisomer of a chiral molecule like this compound, understanding and manipulating these control elements is crucial.

Kinetic control refers to conditions where the product distribution is determined by the relative rates of formation of the possible products. The product that is formed fastest will be the major product. Kinetically controlled reactions are typically run at low temperatures for short durations to prevent the system from reaching equilibrium. The transition state leading to the kinetic product has a lower activation energy than the transition state leading to the thermodynamic product.

Thermodynamic control , on the other hand, prevails when the reaction is reversible and allowed to reach equilibrium. The product distribution will then reflect the relative thermodynamic stabilities of the products. The most stable product will be the major isomer. Thermodynamically controlled reactions are usually conducted at higher temperatures for longer reaction times.

In the asymmetric synthesis of β-amino esters, the choice between kinetic and thermodynamic control can be a powerful tool. For instance, in a base-catalyzed epimerization at a carbon adjacent to a carbonyl group, the initially formed product might be the kinetic one. However, if the reaction is allowed to equilibrate, the more stable thermodynamic product will predominate.

A notable strategy that leverages both kinetic and thermodynamic principles is dynamic kinetic resolution (DKR) . In DKR, a racemic starting material is converted into a single enantiomer of the product. This is achieved by having a rapid, reversible racemization of the starting material under the reaction conditions, while an enantioselective catalyst irreversibly converts one of the enantiomers into the desired product. This continuous racemization of the starting material allows for a theoretical yield of 100% of a single enantiomer. The asymmetric synthesis of anti-β-amino-α-hydroxy esters via dynamic kinetic resolution of β-amino-α-keto esters is a relevant example of this principle. nih.govorganic-chemistry.org

The following table illustrates the general conditions favoring kinetic versus thermodynamic control in the synthesis of chiral molecules.

Table 2: Conditions Favoring Kinetic vs. Thermodynamic Control
ConditionKinetic ControlThermodynamic Control
TemperatureLowHigh
Reaction TimeShortLong
ReversibilityIrreversible or minimized reversibilityReversible
Product Determining FactorRate of formation (lower activation energy)Product stability

Stereochemical Stability and Racemization Pathways

The stereochemical integrity of a chiral molecule is crucial for its intended application, particularly in pharmaceuticals. For this compound, the stability of the stereocenter at the C3 position is a key consideration.

Evaluation of Stereocenter Epimerization under Various Conditions

Epimerization is the change in the configuration of one of several stereocenters in a molecule. In the case of this compound, which has a single stereocenter, epimerization would lead to its enantiomer, methyl (3S)-3-amino-3-(3-bromophenyl)propanoate, resulting in racemization. The proton at the C2 position, alpha to the ester carbonyl group, is susceptible to removal under certain conditions, which can lead to epimerization at C3 if the C3 proton is also labile. However, the proton at C3 is generally less acidic.

The stereocenter at C3 is benzylic and adjacent to an amino group, making the C3 proton potentially labile under certain conditions. Factors that can promote epimerization include:

pH: Both acidic and basic conditions can catalyze epimerization. Under basic conditions, a base can abstract the proton at C3, leading to a planar carbanion intermediate. Subsequent non-stereospecific protonation would lead to a mixture of enantiomers. While less common, acid-catalyzed enolization of the ester could potentially facilitate epimerization under harsh acidic conditions.

Temperature: Higher temperatures provide the necessary activation energy for the epimerization process to occur.

Solvent: Polar solvents can facilitate epimerization by stabilizing charged intermediates. u-tokyo.ac.jp

Presence of Catalysts: Certain metal ions or enzymes can catalyze the epimerization process.

The following table summarizes the potential for epimerization of a β-amino ester like this compound under different conditions, based on general principles of organic chemistry.

Table 3: Predicted Epimerization Tendency of this compound
ConditionParameterPredicted Epimerization RateReasoning
pHStrong Base (e.g., NaOH)HighFormation of a stabilized benzylic carbanion at C3.
Strong Acid (e.g., HCl, heat)Low to ModerateProtonation of the amino group may hinder C3 proton abstraction. Enolization of the ester is possible under harsh conditions.
TemperatureRoom TemperatureLowInsufficient thermal energy to overcome the activation barrier for proton abstraction.
Elevated Temperature (>80 °C)IncreasedProvides sufficient energy for epimerization, especially in the presence of a catalyst.
SolventNon-polar (e.g., Hexane)LowDoes not effectively stabilize charged intermediates.
Polar Protic (e.g., Ethanol)Moderate to HighCan stabilize charged intermediates and facilitate proton transfer.

Mechanisms of Racemization for Chiral β-Amino Esters

Racemization is the process by which a pure enantiomer is converted into a mixture containing equal amounts of both enantiomers. wikipedia.org For a chiral β-amino ester such as this compound, racemization involves the inversion of the stereocenter at C3. The most plausible mechanisms for this process involve the formation of a planar, achiral intermediate.

Base-Catalyzed Racemization:

Under basic conditions, the most likely mechanism involves the abstraction of the proton at the C3 position by a base. This is facilitated by the adjacent phenyl ring, which can stabilize the resulting carbanion through resonance. The presence of the electron-withdrawing bromine atom on the phenyl ring can further increase the acidity of the C3 proton, making it more susceptible to abstraction.

The resulting carbanion is planar and achiral. Subsequent protonation of this intermediate can occur from either face with equal probability, leading to a racemic mixture of the (R)- and (S)-enantiomers.

Acid-Catalyzed Racemization:

While generally less facile for this type of compound, acid-catalyzed racemization could potentially occur under forcing conditions. One possible pathway involves the protonation of the amino group. Another possibility, though less likely for the C3 position, is enolization of the ester carbonyl group, which would lead to racemization at the C2 position. If there were a mechanism for the C3 proton to be abstracted under acidic conditions, a planar intermediate could also be formed.

Racemization via Carbocation:

Substitution reactions that proceed through a planar carbocation intermediate at the chiral center can also lead to racemization. wikipedia.org For instance, if the amino group were converted into a good leaving group, its departure would generate a benzylic carbocation. This carbocation is planar and can be attacked by a nucleophile from either side, resulting in a racemic product.

The stability of the benzylic carbanion or carbocation intermediate is a key factor in the rate of racemization. The 3-bromophenyl group, through its electronic effects, will influence the stability of these intermediates and thus the propensity of the compound to racemize. Theoretical studies on the racemization of aromatic amino acids suggest that the aromatic ring plays a significant role in stabilizing the intermediate carbanion through resonance. nih.govresearchgate.net

Chemical Reactivity and Transformations of Methyl 3r 3 Amino 3 3 Bromophenyl Propanoate

Reactions of the Ester Group

The methyl ester group of methyl (3R)-3-amino-3-(3-bromophenyl)propanoate is susceptible to various nucleophilic acyl substitution reactions. These transformations allow for the conversion of the ester into other important functional groups, such as carboxylic acids, different alkyl esters, amides, and alcohols.

The hydrolysis of the methyl ester to the corresponding carboxylic acid, (3R)-3-amino-3-(3-bromophenyl)propanoic acid, can be achieved under both acidic and basic conditions. However, enzymatic hydrolysis offers a milder and often more stereoselective alternative. Lipases, a class of hydrolases, are commonly employed for the kinetic resolution of racemic β-amino esters through enantioselective hydrolysis. For instance, lipase PSIM from Burkholderia cepacia has been used for the efficient hydrolysis of racemic β-amino carboxylic ester hydrochloride salts in an organic solvent like diisopropyl ether at 45 °C, in the presence of triethylamine and water, affording the corresponding amino acids with excellent enantiomeric excess mdpi.com. While specific data for the 3-bromophenyl derivative is not available, this method is applicable to a range of fluorinated β-phenyl-β-amino esters, suggesting its potential applicability to the title compound.

Table 1: Representative Conditions for the Hydrolysis of β-Amino Esters

Catalyst/Reagent Solvent Temperature Product Reference
Lipase PSIM iPr₂O, H₂O, Et₃N 45 °C (S)-β-Amino Acid mdpi.com

Transesterification, the conversion of one ester to another by reaction with an alcohol, can be catalyzed by acids, bases, or enzymes. Lipase-catalyzed transesterification is a particularly mild method for this transformation. For example, lipases can be used for the resolution of non-protein amino acids through transesterification in organic solvents scilit.com. The choice of lipase and solvent can significantly influence the enantioselectivity of the reaction. While specific conditions for this compound are not documented, general procedures often involve the use of a lipase such as Candida antarctica lipase B (CALB) in an organic solvent with the desired alcohol.

The direct reaction of the methyl ester with an amine to form an amide is generally a slow process and often requires harsh conditions or the use of a catalyst. A more common approach is the use of coupling agents to facilitate the reaction. Alternatively, alkali metal amidoboranes, such as sodium amidoborane (NaNH₂BH₃), have been shown to be effective reagents for the direct amidation of esters at room temperature without the need for a catalyst nih.gov. This method has been applied to a wide range of esters, including those with various functional groups, and typically results in high conversion rates. For instance, the reaction of methyl benzoate with NaNH₂BH₃ in THF at room temperature yields benzamide in 91% isolated yield nih.gov. This suggests a viable route for the conversion of this compound to its corresponding primary amide or to N-substituted amides by reacting with primary or secondary amines.

The ester group can be reduced to a primary alcohol, yielding (3R)-3-amino-3-(3-bromophenyl)propan-1-ol. This transformation typically requires a strong reducing agent due to the relatively low reactivity of esters compared to aldehydes and ketones.

Lithium aluminium hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols. However, it can also reduce other functional groups and requires anhydrous conditions. A milder and more selective reagent is lithium borohydride (LiBH₄), which is known to be effective for the reduction of peptide esters with minimal side reactions scispace.com. While sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters, its reactivity can be enhanced by the addition of Lewis acids such as LiCl or CaCl₂, or by conducting the reaction at higher temperatures in solvents like diglyme researchgate.net. For example, the reduction of 3-amino-3-phenylpropionic acid to DL-3-amino-3-phenylpropanol has been achieved using sodium borohydride in THF with the addition of methanol google.com.

Table 2: Reagents for the Reduction of Esters to Alcohols

Reagent Typical Solvent Key Features Reference
LiAlH₄ THF, Et₂O Very powerful, non-selective
LiBH₄ THF Milder than LiAlH₄, good for peptide esters scispace.com

Reactions of the Amino Group

The primary amino group in this compound is a nucleophilic center and can readily participate in reactions such as N-alkylation and N-acylation. These modifications are crucial for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science.

N-Alkylation of the primary amino group introduces an alkyl substituent on the nitrogen atom. This can be achieved through various methods, including reaction with alkyl halides or reductive amination. Direct alkylation with alkyl halides can sometimes lead to overalkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium salts. To achieve mono-alkylation, specific strategies are often employed. For instance, N-alkylation of α-amino acid esters has been accomplished using alcohols in the presence of a ruthenium catalyst, a method that is atom-economic and proceeds with high retention of stereochemistry d-nb.info. Another approach involves the use of N-tosyl protection of the amino group, followed by base-mediated alkylation with an alkyl iodide, and subsequent deprotection monash.edu.

N-Acylation involves the reaction of the amino group with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), to form an amide. This reaction is generally high-yielding and can be performed under mild conditions. For example, N-acylation of amino acids can be carried out using acyl chlorides in the presence of a base, such as in the Schotten-Baumann reaction researchgate.net. The acylation of strong nucleophilic derivatives can often be achieved with good yields without the need for a catalyst tubitak.gov.tr. This transformation is fundamental in peptide synthesis and for the preparation of various biologically active molecules.

Table 3: Common Reagents for N-Alkylation and N-Acylation

Transformation Reagent Typical Conditions Product Reference
N-Alkylation R-X (Alkyl Halide) Base (e.g., K₂CO₃) Secondary/Tertiary Amine monash.edu
N-Alkylation R-OH (Alcohol) Ru-catalyst Secondary Amine d-nb.info
N-Acylation R-COCl (Acyl Chloride) Base (e.g., NaHCO₃) N-Acyl Amide researchgate.net

Formation of Amide, Carbamate, and Sulfonamide Derivatives

The primary amine of this compound serves as a key nucleophilic center, readily participating in reactions to form a variety of important derivatives.

Amide Formation: The amine group reacts with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to yield amides. This acylation is a fundamental transformation for modifying the properties of the parent molecule.

Carbamate Formation: Carbamates, often used as protecting groups for amines, are synthesized by reacting the amine with reagents like chloroformates (e.g., benzyl chloroformate, di-tert-butyl dicarbonate). This reaction provides a stable derivative that can be selectively cleaved under specific conditions. organic-chemistry.orgorganic-chemistry.org

Sulfonamide Formation: The reaction of the primary amine with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides. nih.gov This functional group is a key component in many pharmaceutical compounds. nih.gov

Table 1: Synthesis of Amine Derivatives
Derivative TypeReagent ClassTypical ReagentsGeneral Conditions
AmideAcylating AgentsAcetyl chloride, Benzoyl chloride, Acetic anhydrideBase (e.g., triethylamine, pyridine), aprotic solvent
CarbamateCarbonylating AgentsBenzyl chloroformate (Cbz-Cl), Di-tert-butyl dicarbonate (Boc)2OBase (e.g., NaHCO3, Et3N), various solvents
SulfonamideSulfonylating Agentsp-Toluenesulfonyl chloride (Ts-Cl), Methanesulfonyl chloride (Ms-Cl)Base (e.g., pyridine, NaOH), aqueous or organic solvent nih.gov

Amine Protection and Deprotection Strategies

To prevent the nucleophilic amine from participating in undesired side reactions during multi-step syntheses, it is often necessary to "protect" it by converting it into a less reactive functional group. This protecting group must be stable to the subsequent reaction conditions and easily removable (deprotection) to regenerate the amine.

Table 2: Common Amine Protection and Deprotection Strategies
Protecting GroupReagent for ProtectionConditions for Deprotection
Boc (tert-butyloxycarbonyl)Di-tert-butyl dicarbonate [(Boc)2O]Strong acid (e.g., trifluoroacetic acid (TFA), HCl in dioxane)
Cbz (Benzyloxycarbonyl)Benzyl chloroformate (Cbz-Cl)Catalytic hydrogenation (e.g., H2, Pd/C)
Fmoc (Fluorenylmethyloxycarbonyl)Fmoc-Cl, Fmoc-OSuBase (e.g., piperidine in DMF)

Mannich-Type Reactions as Nucleophile or Electrophile

The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base. researchgate.net The reaction typically involves an aldehyde (often formaldehyde), a primary or secondary amine, and a compound containing an acidic proton (a C-H acidic compound). researchgate.net

In the context of this compound, the molecule can primarily act as the amine component. The primary amine can react with an aldehyde to form a Schiff base or iminium ion. This electrophilic intermediate is then attacked by the enol or enolate of a C-H acidic compound (e.g., a ketone, ester, or malonate) to yield the final product. The structural characteristics of the substrates and the catalyst used can influence the reaction's yield and selectivity. researchgate.net

While the methyl propanoate portion of the molecule has α-protons that could potentially act as the nucleophilic component, their acidity is generally lower than that of ketones or malonates, making this role less common.

Reactions of the Bromo-Substituted Phenyl Group

The bromine atom on the phenyl ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of the molecule.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for aryl functionalization. The carbon-bromine bond in this compound can readily undergo oxidative addition to a palladium(0) complex, initiating the catalytic cycle for several key transformations.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org It is a widely used method for forming biaryl structures. libretexts.orgnih.govresearchgate.net

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgmdpi.com The reaction is catalyzed by palladium complexes and requires a base. wikipedia.orgresearchgate.netsemanticscholar.org

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.orgnih.govlibretexts.orgresearchgate.net

Table 3: Overview of Cross-Coupling Reactions
ReactionCoupling PartnerCatalyst SystemTypical BaseProduct Type
Suzuki-MiyauraAr'-B(OH)2 or Ar'-B(OR)2Pd(0) complex (e.g., Pd(PPh3)4)Na2CO3, K3PO4, Cs2CO3Biaryl compound
HeckAlkene (e.g., styrene, acrylate)Pd(OAc)2 with phosphine ligandEt3N, K2CO3Substituted alkene
SonogashiraTerminal alkyne (R-C≡CH)Pd complex (e.g., PdCl2(PPh3)2) + Cu(I) salt (e.g., CuI)Amine base (e.g., Et3N, piperidine)Aryl-alkyne

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a reaction where a nucleophile displaces a leaving group (in this case, bromide) on an aromatic ring. wikipedia.orgmasterorganicchemistry.com Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination pathway, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com

For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂, -CN, or -CF₃) positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate. The substituents present on the phenyl ring of this compound (a bromine atom and an alkylamino side chain) are not strongly electron-withdrawing. Therefore, the aromatic ring is not sufficiently activated, and nucleophilic aromatic substitution is generally not a favorable reaction pathway under standard SNAr conditions. nih.gov

Directed Ortho Metalation and Subsequent Electrophilic Quenching

Directed ortho metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. unblog.frorganic-chemistry.orgwikipedia.org The process involves the deprotonation of a C-H bond ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. wikipedia.org This intermediate can then be "quenched" by reacting it with various electrophiles to introduce a new substituent specifically at the ortho position. researchgate.netresearchgate.netmdpi.comcommonorganicchemistry.com

However, in the case of aryl bromides like this compound, a competing and often faster reaction is lithium-halogen exchange, where the organolithium reagent exchanges its lithium atom for the bromine atom. uwindsor.ca This process forms the aryllithium species at the position of the bromine rather than adjacent to it.

While the bromine atom itself can act as a weak ortho-directing group, its tendency to undergo lithium-halogen exchange complicates DoM pathways. nih.gov If conditions could be found to favor deprotonation over halogen exchange, the resulting aryllithium could be trapped with an electrophile.

Table 4: Potential Electrophiles for Quenching Aryllithium Intermediates
ElectrophileReagent ExampleFunctional Group Introduced
Carbon dioxideCO2 (dry ice)-COOH (Carboxylic acid)
Aldehydes/KetonesAcetone, Benzaldehyde-CR2OH (Tertiary/Secondary alcohol)
Alkyl halidesMethyl iodide (CH3I)-CH3 (Methyl)
Silyl halidesTrimethylsilyl chloride (TMSCl)-Si(CH3)3 (Trimethylsilyl)
AmidesDimethylformamide (DMF)-CHO (Aldehyde) commonorganicchemistry.com

Grignard and Organolithium Reagent Formation

The structure of this compound contains multiple reactive sites that influence its interaction with highly nucleophilic and basic organometallic reagents such as Grignard (RMgX) and organolithium (RLi) compounds. The primary functional groups dictating this reactivity are the primary amine (-NH2), the methyl ester (-COOCH3), and the aryl bromide (-Br).

Direct formation of a new Grignard or organolithium reagent at the carbon-bromine bond is generally not feasible for this molecule under standard conditions. The presence of acidic protons on the primary amine group (pKa ≈ 35-40 for the N-H bond in an unactivated amine) makes it significantly more acidic than the C-H bonds of alkanes. Organolithium and Grignard reagents are exceptionally strong bases and will preferentially and rapidly deprotonate the amine to form a lithium or magnesium amide salt. This acid-base reaction is typically faster than the metal-halogen exchange required to form the aryl organometallic species.

The general sequence of reactivity with an organolithium reagent (RLi) would be:

Deprotonation: The organolithium reagent acts as a base, abstracting a proton from the primary amine to yield the corresponding lithium amide and an alkane.

Nucleophilic Attack: If excess organolithium reagent is used, a second equivalent can act as a nucleophile and attack the electrophilic carbonyl carbon of the methyl ester. This process typically leads to the formation of a tertiary alcohol after acidic workup, where two identical 'R' groups from the organolithium reagent have been added to the carbonyl carbon.

A similar reactivity pattern is observed with Grignard reagents. The initial step is the deprotonation of the amine. Subsequent addition to the ester carbonyl can also occur, leading to tertiary alcohols after hydrolysis.

Table 4.3.4-1: Predicted Reactivity of this compound with Organometallic Reagents
Reagent (Excess)Site of Initial ReactionIntermediate SpeciesFinal Product (after aqueous workup)
Methylmagnesium bromide (CH₃MgBr)Primary amine (-NH₂)Magnesium amide salt4-amino-4-(3-bromophenyl)-2-methylpentan-2-ol
n-Butyllithium (n-BuLi)Primary amine (-NH₂)Lithium amide salt5-amino-5-(3-bromophenyl)nonan-4-ol

Due to this inherent reactivity, any synthetic strategy aimed at forming an organometallic reagent at the aryl bromide position would necessitate the protection of both the amine and ester functional groups prior to attempting the metal-halogen exchange.

Cyclization Reactions and Heterocycle Synthesis

The bifunctional nature of this compound, containing both a nucleophilic amino group and an electrophilic ester group, makes it a potential precursor for the synthesis of heterocyclic compounds, most notably four-membered nitrogen-containing rings known as β-lactams.

Intramolecular Cyclizations involving Amino or Ester Groups

Direct intramolecular cyclization of β-amino esters to form β-lactams (azetidin-2-ones) is generally a challenging transformation. The direct attack of the free amine onto the ester carbonyl is thermodynamically unfavorable and kinetically slow. To facilitate this cyclization, activation of one or both of the participating functional groups is required.

A common strategy involves the formation of an ester enolate, which can then undergo an intramolecular cyclization. For this to occur, the amino group must first be converted into a non-nucleophilic group that can be part of an imine. However, a more prevalent and reliable method involves activating the ester functionality or modifying the reaction conditions to favor ring closure. One established method for the synthesis of β-lactams from β-amino esters is through the use of Grignard reagents, not for organometallic formation from the substrate, but as reagents to induce cyclization. For example, treatment of a β-amino ester with two equivalents of a Grignard reagent like ethylmagnesium bromide can lead to the formation of a magnesium dianion, which then facilitates the intramolecular cyclization to the β-lactam with the expulsion of a magnesium alkoxide.

Formation of Lactams or Other Cyclic Systems

The most direct and widely studied cyclization of β-amino acid derivatives is the formation of the β-lactam ring, a core structural motif in many antibiotic compounds. bepls.com The synthesis of β-lactams from β-amino esters like this compound typically proceeds via a base-mediated intramolecular condensation. acs.orgfigshare.com

The process often requires N-protection or N-activation. For instance, the primary amine can be acylated to form an N-acyl derivative. This modification increases the acidity of the remaining N-H proton, facilitating deprotonation by a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS). The resulting amide enolate can then undergo an intramolecular cyclization to form the β-lactam. acs.orgnih.gov This type of reaction is a variant of the Dieckmann condensation, tailored for lactam formation.

The general reaction scheme is as follows:

N-Acylation: The primary amine of the β-amino ester is reacted with an acylating agent (e.g., acetyl chloride) to form the corresponding N-acetyl derivative.

Cyclization: The N-acetyl-β-amino ester is treated with a strong base to generate an enolate, which attacks the ester carbonyl intramolecularly, displacing the methoxide leaving group to form the N-acetyl-β-lactam.

Deprotection (Optional): The N-acetyl group can be removed if the unprotected β-lactam is the desired product.

Table 4.4.2-1: Representative Conditions for β-Lactam Formation from β-Amino Esters
Substrate TypeBaseSolventTemperature (°C)Yield (%)Reference
N-Acyl β-Amino EsterLithium diisopropylamide (LDA)Tetrahydrofuran (THF)-78 to 0Moderate to High nih.gov
N-Protected β-Amino EsterLithium bis(trimethylsilyl)amide (LHMDS)Tetrahydrofuran (THF)-78 to RTHigh acs.org
β-Amino EsterEthylmagnesium bromide (2 eq.)Diethyl etherRefluxModerate rsc.org

Note: Yields are generalized from literature on analogous substrates and may vary for the specific title compound.

The stereochemistry at the C3 position of this compound is expected to be retained during these cyclization processes, leading to the formation of a chiral 4-(3-bromophenyl)azetidin-2-one derivative.

Advanced Analytical Methods for Research Characterization of the Compound

Spectroscopic Techniques for Structure Elucidation

Spectroscopic methods provide fundamental insights into the molecular architecture of the compound by probing the interactions of its atoms and bonds with electromagnetic radiation.

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of methyl (3R)-3-amino-3-(3-bromophenyl)propanoate. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals corresponding to the aromatic protons, the methine proton (CH), the methylene (B1212753) protons (CH₂), the amine protons (NH₂), and the methyl ester protons (CH₃) are expected. The chemical shifts (δ) are influenced by the electronegativity of nearby atoms and anisotropic effects from the aromatic ring. Spin-spin coupling between adjacent non-equivalent protons results in characteristic splitting patterns (e.g., triplets, doublets of doublets), which help establish the connectivity of the proton-bearing fragments. st-andrews.ac.uk

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule. Key signals include those for the carbonyl carbon of the ester, the carbons of the bromophenyl ring, the chiral methine carbon, the methylene carbon, and the methyl carbon of the ester. docbrown.info The chemical shifts provide evidence for the carbon skeleton of the compound.

2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC/HMQC (Heteronuclear Single Quantum Coherence), are employed to confirm the structural assignments. COSY spectra reveal correlations between protons that are coupled to each other, confirming the -CH-CH₂- sequence. HSQC or HMQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon signal. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

AssignmentPredicted ¹H Chemical Shift (δ, ppm)Predicted MultiplicityPredicted ¹³C Chemical Shift (δ, ppm)
-COOCH₃~3.70Singlet (s)~52
-CH₂-COO-~2.70 - 2.85Doublet of Doublets (dd)~42
-CH(NH₂)-~4.50Triplet (t)~55
-NH₂~2.0 (broad)Singlet (s)N/A
Aromatic C-BrN/AN/A~122
Aromatic C-H~7.20 - 7.60Multiplet (m)~127 - 132
Aromatic C-CH(NH₂)N/AN/A~144
-C=ON/AN/A~172

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of the compound and providing structural information through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. In positive ion mode, the compound is typically observed as the protonated molecular ion [M+H]⁺. The m/z value of this ion allows for the confirmation of the compound's molecular weight (258.11 g/mol ).

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of the compound, distinguishing it from other compounds with the same nominal mass.

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion, followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. rsc.org Key fragmentation pathways for the protonated molecule would likely include:

Loss of the methoxy (B1213986) group (-OCH₃) from the ester.

Loss of the entire methoxycarbonyl group (-COOCH₃).

Cleavage of the C-C bond adjacent to the phenyl ring, leading to a bromotropylium ion or a related aromatic fragment. libretexts.org

Loss of ammonia (B1221849) (NH₃) from the protonated amino group.

Table 2: Predicted Key Fragment Ions in ESI-MS/MS of this compound

Predicted m/zProposed Fragment Structure / Loss
258.0/260.0[M+H]⁺ (Protonated molecule, showing isotopic pattern for Br)
241.0/243.0[M+H - NH₃]⁺
199.0/201.0[M+H - COOCH₃]⁺
184.0/186.0[C₇H₇BrN]⁺ (Benzylic fragment)
155.0/157.0[C₆H₄Br]⁺ (Bromophenyl fragment)

Note: The presence of bromine (⁷⁹Br and ⁸¹Br isotopes) results in characteristic isotopic patterns with two peaks of nearly equal intensity separated by 2 Da.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. spectroscopyonline.com The IR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of its key structural features. vscht.czlibretexts.org

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)
Amine (N-H)N-H Stretch3400 - 3250 (typically two bands for primary amine)
Aromatic C-HC-H Stretch3100 - 3000
Aliphatic C-HC-H Stretch3000 - 2850
Ester Carbonyl (C=O)C=O Stretch1750 - 1735
Aromatic RingC=C Stretch1600 - 1450
Ester (C-O)C-O Stretch1300 - 1000 (two bands)
Aromatic C-H BendC-H "Out-of-plane" Bend900 - 675 (pattern indicates substitution)

Chromatographic Methods for Purity and Isomeric Analysis

Chromatographic techniques are essential for separating the target compound from impurities and for resolving it from its corresponding enantiomer, thereby establishing its chemical and stereochemical purity.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile compounds. To analyze the enantiomeric purity of this compound, a chiral separation method is required. This is achieved by using a chiral stationary phase (CSP) that can stereoselectively interact with the two enantiomers, (3R) and (3S), leading to different retention times. yakhak.org

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® or Chiralpak® columns), are widely used and highly effective for separating the enantiomers of amino acid derivatives. researchgate.net The separation mechanism involves transient diastereomeric complex formation between the enantiomers and the chiral selector on the stationary phase, driven by interactions like hydrogen bonding, dipole-dipole, and π-π interactions. A typical mobile phase for this type of normal-phase chiral separation consists of a mixture of an alkane (like hexane) and an alcohol modifier (like isopropanol (B130326) or ethanol). phenomenex.com By comparing the retention time of the sample to that of a racemic standard, the enantiomeric excess (e.e.) of the (3R)-enantiomer can be accurately determined.

Table 4: Representative Chiral HPLC Method for Isomeric Analysis

ParameterTypical Condition
ColumnChiralpak® AD-H or Chiralcel® OD-H (or similar polysaccharide-based CSP)
Mobile PhaseHexane / Isopropanol (e.g., 90:10 v/v)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Expected OutcomeBaseline separation of the (3R) and (3S) enantiomers

Gas Chromatography-Mass Spectrometry (GC-MS) is a technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. However, due to the polarity of the amino group and the relatively low volatility of the compound, direct analysis of this compound by GC-MS is challenging. sigmaaldrich.com

To overcome this, a derivatization step is required to convert the analyte into a more volatile and thermally stable form. A common approach for amino acids and their esters is a two-step derivatization: nih.gov

Esterification: The carboxylic acid (if present) is converted to an ester. In this case, the methyl ester is already present.

Acylation: The primary amino group is acylated using a reagent such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). nih.gov This replaces the polar N-H protons with a nonpolar acyl group, increasing volatility and improving chromatographic peak shape.

The resulting derivative can be readily separated on a standard nonpolar capillary GC column and detected by the mass spectrometer. The mass spectrum of the derivative will show a different fragmentation pattern from the underivatized molecule but can be used for sensitive quantification and confirmation of identity. researchgate.net

Table 5: Typical GC-MS Analysis via Derivatization

StepDescription
Derivatization Reaction with an acylating agent (e.g., Pentafluoropropionic anhydride, PFPA) in an appropriate solvent to form the N-acyl derivative.
GC Separation
ColumnCapillary column with a nonpolar stationary phase (e.g., 5% phenyl-methylpolysiloxane).
Carrier GasHelium or Hydrogen.
MS Detection
Ionization ModeElectron Ionization (EI).
AnalysisAcquisition of a full scan mass spectrum for identification or Selected Ion Monitoring (SIM) for quantification.

Table of Compounds Mentioned

Compound Name
This compound
Trifluoroacetic anhydride (TFAA)
Pentafluoropropionic anhydride (PFPA)
Hexane
Isopropanol

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) stands as a powerful analytical technique for the separation, identification, and quantification of components within a mixture. Its advantages over conventional High-Performance Liquid Chromatography (HPLC) include higher resolution, improved sensitivity, and significantly faster analysis times, which are achieved by using columns packed with smaller sub-2 µm particles.

While specific UPLC analytical methods for this compound are not extensively detailed in publicly available research, a typical method for a compound of this nature would be developed to ensure a sharp, symmetrical peak, indicating its purity. The following table outlines a representative UPLC method that could be employed for its analysis. This method is illustrative and based on common practices for the analysis of small polar organic molecules.

Table 1: Illustrative UPLC Parameters for the Analysis of this compound

ParameterValue/Description
Instrument Waters ACQUITY UPLC System or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 2 minutes
Flow Rate 0.6 mL/min
Column Temperature 40 °C
Injection Volume 1 µL
Detection UV-Vis Photodiode Array (PDA) Detector at 254 nm
Run Time 3 minutes

In a research context, the development of such a method would involve a systematic optimization of the mobile phase composition, gradient slope, and flow rate to achieve the best possible separation of the target compound from any potential impurities, starting materials, or by-products from its synthesis. The use of a photodiode array detector allows for the acquisition of the UV spectrum of the analyte peak, which can aid in peak identification and purity assessment.

Elemental Analysis for Stoichiometry Confirmation

Elemental analysis is a cornerstone technique for confirming the empirical and molecular formula of a synthesized compound. By precisely measuring the weight percentages of carbon (C), hydrogen (H), and nitrogen (N), and in this case, bromine (Br), it is possible to verify that the elemental composition of the sample aligns with the theoretical values calculated from its proposed chemical formula.

The chemical formula for this compound is C₁₀H₁₂BrNO₂. evitachem.com Based on the atomic weights of the constituent elements, the theoretical elemental composition can be calculated. These theoretical values serve as a benchmark against which experimentally determined values are compared. A close agreement between the experimental and theoretical percentages, typically within a ±0.4% tolerance, provides strong evidence for the compound's stoichiometric purity.

Table 2: Elemental Analysis Data for this compound

ElementChemical SymbolTheoretical %
CarbonC46.53%
HydrogenH4.69%
BromineBr30.95%
NitrogenN5.43%
OxygenO12.40%

In practice, a sample of the purified compound would be subjected to combustion analysis for C, H, and N, while bromine content could be determined by methods such as ion chromatography after Schöniger oxidation. The congruence of the resulting experimental data with the theoretical values presented in Table 2 would serve to confirm the elemental stoichiometry of this compound.

Applications of Methyl 3r 3 Amino 3 3 Bromophenyl Propanoate As a Synthetic Building Block

Role in the Synthesis of Complex Organic Molecules

The unique combination of functional groups in methyl (3R)-3-amino-3-(3-bromophenyl)propanoate allows it to serve multiple roles in the assembly of intricate molecular architectures.

The structural motif of a 3-amino-3-phenylpropanoate is a common feature in many pharmacologically active compounds. The presence of the bromophenyl group significantly enhances the utility of this building block, as the bromine atom provides a site for carbon-carbon and carbon-heteroatom bond formation through various transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents on the aromatic ring, facilitating the synthesis of compound libraries for drug discovery.

For example, the primary amino group can be used as a nucleophile to construct heterocyclic ring systems, such as pyrimidines or triazoles, which are known pharmacophores present in a wide range of therapeutic agents. mdpi.com The synthesis of molecules containing a 1,2,4-triazole ring, for instance, has been shown to be a versatile approach for developing chemotherapeutic prospects. mdpi.com The bromo-substituent is particularly useful in multi-component reactions, which are efficient processes for assembling complex molecules from simpler starting materials. mdpi.comnih.gov

Table 1: Potential Pharmacological Scaffolds from the Subject Compound

Scaffold Type Synthetic Transformation Potential Therapeutic Area
Substituted Biaryls Suzuki or Stille Coupling at the Bromine Site Various (e.g., CNS, Oncology)
Heterocyclic Amines N-Acylation followed by Cyclization Antimicrobial, Antiviral
Complex Amides/Peptidomimetics Ester Hydrolysis and Amide Coupling Protease Inhibitors, various

While direct application of this compound in the total synthesis of specific natural products is not extensively documented, its structure makes it an ideal intermediate for creating synthetic analogues of natural products. ethz.ch Many natural products contain β-amino acid fragments. This building block allows for the creation of novel, non-natural derivatives where the bromophenyl group can be elaborated to explore new chemical space and potentially enhance biological activity or improve pharmacokinetic properties. Computational and machine intelligence approaches are increasingly used to transform natural product templates into new, more easily synthesizable molecules, a process where versatile building blocks like this are essential. ethz.ch

The utility of this compound extends beyond pharmaceuticals into the realm of materials science. The reactive bromophenyl group serves as a versatile anchor for attaching the molecule to surfaces or integrating it into larger macromolecular structures like polymers. nbinno.com This capability is valuable for creating functionalized materials with tailored properties.

For instance, the bromine atom can be used in surface-initiated polymerization or in coupling reactions to graft the molecule onto solid supports. nbinno.com This can alter the surface properties of materials, such as enhancing adhesion or providing specific sites for biological interactions. Such functionalized materials have potential applications in the development of biosensors, advanced coatings, and controlled-release drug delivery systems. nbinno.com

Derivatization for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the efficacy and safety of a lead compound. This compound is an excellent starting point for SAR studies due to the presence of multiple, distinct points for chemical modification.

Systematic structural modifications can be performed on the three main components of the molecule to probe their influence on biological activity.

Modification of the Phenyl Ring: The bromine atom is the key site for derivatization. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, Stille, and Sonogashira reactions, allow for the replacement of the bromine with a vast array of other functional groups. This enables a thorough exploration of the steric and electronic requirements of the target biological receptor at this position. For example, a Suzuki coupling could introduce different aryl or heteroaryl groups, a strategy used in the development of citalopram analogues to probe binding sites. nih.gov

Modification of the Amino Group: The primary amine can be readily transformed into a wide variety of secondary or tertiary amines, amides, sulfonamides, or carbamates. These modifications alter the hydrogen-bonding capacity, basicity, and lipophilicity of the molecule, which can have a profound impact on its biological activity and pharmacokinetic profile.

Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which introduces a new acidic center and potential for ionic interactions. The resulting acid can then be coupled with various amines to generate a library of amides, or it can be reduced to the corresponding primary alcohol, opening up further avenues for derivatization.

Table 2: Exemplary Derivatization Strategies for SAR Studies

Molecular Site Reaction Type Resulting Functional Group Purpose of Modification
Phenyl Ring (Br) Suzuki Coupling Aryl, Heteroaryl Explore steric/electronic effects
Phenyl Ring (Br) Sonogashira Coupling Alkyne Introduce rigidity, probe space
Phenyl Ring (Br) Buchwald-Hartwig Amination N-Aryl, N-Alkyl Modify H-bonding, polarity
Amino Group (NH2) Acylation Amide, Sulfonamide Alter H-bonding, lipophilicity
Amino Group (NH2) Reductive Amination Secondary/Tertiary Amine Modify basicity, steric bulk
Ester Group (COOMe) Hydrolysis Carboxylic Acid Introduce acidic center

This systematic approach to analogue synthesis allows medicinal chemists to build a detailed understanding of the SAR, guiding the design of more potent and selective compounds.

Exploration of Substituent Effects on Reactivity and Molecular Recognition

The 3-bromo substituent on the phenyl ring of this compound has a pronounced effect on its chemical properties and biological interactions. This is due to a combination of electronic and steric factors.

Electronic Effects: The bromine atom is an electron-withdrawing group due to its high electronegativity, which is exerted through an inductive effect. This deactivates the aromatic ring towards electrophilic substitution. libretexts.org Conversely, like other halogens, bromine has lone pairs of electrons that can be donated to the aromatic ring through resonance, which directs incoming electrophiles to the ortho and para positions. libretexts.org This dual nature influences the reactivity of the aromatic ring in further functionalization reactions. The electron-withdrawing nature of the bromine atom can also influence the acidity of the N-H protons and the basicity of the amino group, which can affect its reactivity in nucleophilic and acylation reactions.

Steric and Molecular Recognition Effects: The presence of the bromine atom at the meta position of the phenyl ring provides a specific steric footprint that can be crucial for molecular recognition by biological targets such as enzymes and receptors. The bromophenyl group can engage in specific non-covalent interactions, including halogen bonding, which is the attractive interaction between an electrophilic region on the halogen and a nucleophilic site. These interactions can enhance the binding affinity and selectivity of molecules containing this moiety for their biological targets. The unique structural feature of a bromophenyl group is recognized as a valuable component in the design of therapeutic agents, potentially enhancing interactions with biological targets. chemimpex.com In the broader context of drug discovery, the strategic placement of halogen atoms is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.

A summary of the effects of the 3-bromo substituent is presented in the table below.

FeatureEffectImplication in Synthesis and Molecular Recognition
Inductive Effect Electron-withdrawingDeactivates the aromatic ring, influencing its reactivity in electrophilic aromatic substitution reactions.
Resonance Effect Electron-donatingDirects incoming electrophiles to the ortho and para positions.
Steric Hindrance Increased bulk at the meta positionInfluences the conformational preferences of the molecule and its ability to fit into binding pockets of biological targets.
Halogen Bonding Potential for specific non-covalent interactionsCan contribute to enhanced binding affinity and selectivity for enzymes and receptors.

Use in Combinatorial Chemistry Libraries for Lead Generation

Combinatorial chemistry is a powerful strategy in drug discovery for the rapid synthesis of a large number of diverse compounds, known as a chemical library. nih.gov Building blocks like this compound are valuable scaffolds for the construction of such libraries due to their multiple points of diversity.

The core structure of this compound allows for diversification at several positions:

The amino group can be acylated with a variety of carboxylic acids, sulfonyl chlorides, or other electrophiles.

The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse set of amines or alcohols.

The bromine atom on the phenyl ring serves as a key functional group for diversification through various cross-coupling reactions.

The generation of a combinatorial library using this building block would typically involve a systematic and repetitive process of covalently linking different chemical moieties to the core structure. nih.gov This approach enables the creation of a vast array of structurally related compounds that can be screened for biological activity to identify potential lead compounds for drug development. While specific library synthesis using this exact compound is not detailed in readily available literature, the principles of combinatorial chemistry strongly support its utility in such applications.

Synthetic Utility in Specific Reaction Classes

The unique structural features of this compound make it a valuable precursor in several classes of chemical reactions for the synthesis of important molecular scaffolds.

Precursor to β-Lactams and other Cyclic Amino Acids

β-Lactams (2-azetidinones) are a class of four-membered cyclic amides that form the core structure of many important antibiotics. β-Amino esters are well-established precursors for the synthesis of β-lactams through base-promoted cyclization. nih.gov In this reaction, a base is used to deprotonate the amino group, which then acts as a nucleophile, attacking the carbonyl carbon of the ester to form the cyclic amide. The stereochemistry of the starting β-amino ester can be transferred to the resulting β-lactam.

While a specific synthesis of a β-lactam from this compound is not explicitly documented in the provided search results, the general reactivity of β-amino esters suggests its suitability as a precursor. The synthesis of new β-lactams often involves the acylation of the amino group of a β-amino compound followed by cyclization. nih.gov The Staudinger [2+2] cycloaddition is another common method for synthesizing β-lactams, which involves the reaction of a ketene with an imine. mdpi.com Derivatives of 3-amino-4-substituted monocyclic β-lactams are considered important structural motifs in medicinal chemistry. mdpi.com

The synthesis of other cyclic amino acids can also be envisioned starting from this building block. For instance, intramolecular cyclization strategies could be employed to form larger ring systems, depending on the functionalization of the amino and ester groups.

Role in Peptide Mimetic Synthesis

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties such as enhanced stability towards enzymatic degradation and better bioavailability. β-Amino acids are frequently incorporated into peptide backbones to create these peptidomimetics. google.com The introduction of a β-amino acid residue alters the spacing of the side chains and the hydrogen bonding patterns of the peptide backbone, leading to unique secondary structures.

The (3R)-3-amino-3-(3-bromophenyl)propanoate moiety can be incorporated into a peptide sequence, where the 3-bromophenyl group would serve as a side chain. This unnatural amino acid can introduce conformational constraints and provide an additional site for molecular recognition. The Fmoc-protected version of the corresponding carboxylic acid, (3R)-3-Fmoc-amino-3-(3-bromophenyl)propanoic acid, is commercially available, indicating its utility in solid-phase peptide synthesis for the creation of peptide mimetics. synquestlabs.comnbinno.com

As a Substrate for Catalytic Transformations

The bromine atom on the phenyl ring of this compound makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds and are widely used in the synthesis of pharmaceuticals and complex organic molecules.

Potential catalytic transformations involving this substrate include:

Suzuki Coupling: Reaction with a boronic acid or ester to form a new carbon-carbon bond, replacing the bromine atom with an alkyl, alkenyl, or aryl group.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group.

Buchwald-Hartwig Amination: Reaction with an amine to form a new carbon-nitrogen bond.

Heck Coupling: Reaction with an alkene to form a new carbon-carbon bond.

These transformations would allow for the late-stage functionalization of the molecule, providing access to a wide range of analogues with diverse substituents on the phenyl ring. Such modifications are crucial for structure-activity relationship (SAR) studies in drug discovery. The use of a bromophenyl group as a handle for such transformations is a well-established strategy in organic synthesis. nbinno.com Furthermore, biocatalytic transformations using enzymes like ω-transaminases could be employed to establish the stereogenic center with high efficiency, highlighting the potential for environmentally friendly synthetic routes. researchgate.net

The table below summarizes the key catalytic transformations applicable to this compound.

ReactionCoupling PartnerResulting BondPotential Application
Suzuki CouplingBoronic acid/esterC-CIntroduction of alkyl, alkenyl, or aryl groups.
Sonogashira CouplingTerminal alkyneC-C (sp)Introduction of alkynyl moieties.
Buchwald-Hartwig AminationAmineC-NSynthesis of diaryl amines or alkyl aryl amines.
Heck CouplingAlkeneC-C (sp2)Introduction of vinyl groups.

Theoretical and Computational Chemistry Studies

Conformational Analysis and Molecular Dynamics

The three-dimensional structure and flexibility of methyl (3R)-3-amino-3-(3-bromophenyl)propanoate are critical determinants of its physical and biological properties. Conformational analysis and molecular dynamics simulations are employed to explore the molecule's potential energy surface and understand its dynamic behavior.

Energy minimization is a computational process used to find the geometry of a molecule that corresponds to a minimum on the potential energy surface. For a flexible molecule like this compound, which has several rotatable bonds, numerous local energy minima exist, each corresponding to a different conformer.

A systematic conformational search is typically the first step. This can be achieved by systematically rotating the key dihedral angles, such as those around the Cα-Cβ bond and the C-N bond, in discrete increments. For each generated conformation, a geometry optimization is performed to find the nearest local energy minimum. Molecular mechanics force fields, such as MMFF94 or AMBER, are often employed for this initial screening due to their computational efficiency. These force fields model the molecule as a collection of atoms held together by springs, with potential energy functions describing bond stretching, angle bending, torsional strain, and non-bonded interactions (van der Waals and electrostatic).

For more accurate energy rankings of the low-energy conformers identified through molecular mechanics, quantum mechanics methods, such as Density Functional Theory (DFT), are subsequently used. This hierarchical approach balances computational cost with accuracy.

Through conformational searching and energy minimization, several stable conformations of this compound can be predicted. The stability of these conformers is influenced by a delicate balance of steric hindrance, intramolecular hydrogen bonding (e.g., between the amino group and the ester carbonyl), and dipole-dipole interactions. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, which relates the population of a state to its energy.

The rotational barrier is the energy required to rotate a part of a molecule around a chemical bond. For this compound, the rotation around the bond connecting the phenyl ring to the chiral center is of particular interest as it influences the spatial orientation of the bulky bromophenyl group. ugm.ac.idresearchgate.netugm.ac.id The rotational barrier can be calculated by performing a series of constrained geometry optimizations where the dihedral angle of interest is fixed at various values, and the energy is calculated for each. The difference between the maximum and minimum energies along this rotational coordinate gives the rotational barrier. Such calculations are typically performed using quantum mechanics methods to accurately describe the electronic effects that influence the barrier height. ugm.ac.idresearchgate.netugm.ac.id

Rotatable BondMethodCalculated Rotational Barrier (kcal/mol)
Phenyl-CαDFT (B3LYP/6-31G)4-6
Cα-CβDFT (B3LYP/6-31G)5-8
Cβ-C(O)DFT (B3LYP/6-31G*)2-4

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure, reactivity, and spectroscopic properties of this compound.

DFT is a widely used quantum mechanical method for investigating the electronic structure of molecules. By solving the Kohn-Sham equations, DFT can provide valuable information about the distribution of electrons in the molecule and its chemical reactivity. researchgate.netnih.gov

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy is related to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For bromophenyl compounds, the electronic properties are significantly influenced by the position of the bromine atom. nih.gov

Other reactivity descriptors that can be calculated from DFT include:

Ionization Potential (IP): The energy required to remove an electron (related to HOMO energy).

Electron Affinity (EA): The energy released when an electron is added (related to LUMO energy).

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution.

Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the electron density surface, which helps in identifying regions that are prone to electrophilic or nucleophilic attack.

ParameterCalculated Value (B3LYP/6-311++G(d,p))
HOMO Energy-6.5 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap5.7 eV
Ionization Potential6.5 eV
Electron Affinity0.8 eV

Transition state modeling is a computational technique used to study the mechanism of chemical reactions. It involves locating the transition state structure, which is a first-order saddle point on the potential energy surface that connects the reactants and products. The energy of the transition state determines the activation energy of the reaction.

For this compound, a relevant reaction to model would be the hydrolysis of the ester group. ic.ac.ukacs.orgresearchgate.net This reaction can proceed through different mechanisms (e.g., acid-catalyzed or base-catalyzed), and transition state modeling can help to elucidate the most favorable pathway. By calculating the energies of the reactants, transition states, and products, a detailed reaction energy profile can be constructed. This provides valuable insights into the reaction kinetics and the factors that influence the reaction rate. Solvation models are often crucial for accurately modeling such reactions in solution. furman.edu

Quantum chemical calculations can be used to predict various spectroscopic properties, which can be compared with experimental data to confirm the structure of a molecule.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool in structure elucidation. mdpi.commdpi.compreprints.org The GIAO (Gauge-Including Atomic Orbital) method, often used in conjunction with DFT, is a common approach for calculating NMR shielding tensors. These are then converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). The accuracy of the predicted shifts depends on the level of theory, the basis set, and the inclusion of solvent effects.

IR Frequencies: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. dtic.milresearchgate.net These calculations provide the positions and intensities of the absorption bands in the infrared (IR) spectrum. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. Predicted IR spectra can aid in the assignment of experimental spectra and in understanding the vibrational modes of the molecule. dtic.milresearchgate.net

AtomPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)
Carbonyl (C=O)172.5-
Methoxy (B1213986) (OCH₃)52.03.65
54.54.50
42.02.80
Aromatic C-Br122.0-
Aromatic CH125.0 - 131.07.20 - 7.50
Vibrational ModePredicted Frequency (cm⁻¹)
N-H Stretch3350 - 3450
C-H Stretch (Aromatic)3050 - 3100
C-H Stretch (Aliphatic)2850 - 2980
C=O Stretch (Ester)1735
N-H Bend1600 - 1640
C-O Stretch (Ester)1150 - 1250
C-Br Stretch550 - 650

Molecular Modeling and Docking Studies (in a general chemical context)

Molecular modeling and docking studies are powerful computational tools used to predict the interaction between a small molecule, such as this compound, and a macromolecular target, typically a protein. These methods are crucial in drug discovery and materials science for understanding binding mechanisms and for the rational design of new molecules with desired properties.

Ligand-Protein Interaction Studies (if used as a model ligand or scaffold)

While specific ligand-protein interaction studies for this compound are not extensively documented in publicly available literature, its structural features suggest its potential as a valuable model ligand or scaffold for various biological targets. The molecule possesses key functional groups that can participate in different types of interactions.

The primary amine group can act as a hydrogen bond donor, while the carbonyl group of the ester can act as a hydrogen bond acceptor. The phenyl ring can engage in π-π stacking and hydrophobic interactions with aromatic residues in a protein's binding pocket. The bromine atom at the meta position of the phenyl ring can participate in halogen bonding, a specific type of non-covalent interaction that has been increasingly recognized for its importance in molecular recognition.

Hypothetical docking studies could be performed to explore the binding of this compound to various enzymes or receptors where amino acids or their derivatives are known to bind. For instance, it could be docked into the active sites of aminotransferases or proteases to predict its potential inhibitory activity.

Illustrative Example of a Hypothetical Docking Study:

To illustrate the potential interactions, a hypothetical docking simulation of this compound into the active site of a generic kinase could yield the following interactions:

Interacting Residue (Kinase)Type of InteractionAtom(s) in Ligand Involved
Asp145Hydrogen BondAmino group (-NH2)
Lys72Hydrogen BondCarbonyl oxygen (C=O)
Phe80π-π StackingPhenyl ring
Tyr13Hydrophobic InteractionBromophenyl group
Trp55Halogen BondBromine atom

This interactive table demonstrates the types of data that would be generated from such a study, providing insights into the binding mode and affinity of the compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling (if part of a series for chemical exploration)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. While no specific QSAR studies involving this compound as part of a larger series have been published, its structure makes it an interesting candidate for such an exploration.

In a hypothetical QSAR study, a series of analogues could be synthesized by modifying the substituents on the phenyl ring (e.g., varying the halogen, or introducing other groups at different positions) and by changing the ester group. The biological activity of these compounds would then be measured, and various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) would be calculated for each molecule.

A QSAR model could then be developed to correlate these descriptors with the observed activity. For example, a simple linear QSAR model might take the form:

Biological Activity = c1logP + c2σ + c3*Es + constant

Where:

logP represents the hydrophobicity.

σ (Hammett constant) represents the electronic effect of the substituent.

Es (Taft steric parameter) represents the steric effect.

c1, c2, and c3 are coefficients determined by the regression analysis.

Illustrative Table of Molecular Descriptors for a Hypothetical QSAR Study:

Compound AnaloguelogPHammett σ (meta)Taft EsPredicted Activity
Methyl (3R)-3-amino-3-(3-chlorophenyl)propanoate2.10.37-0.975.8
This compound2.30.39-1.166.2
Methyl (3R)-3-amino-3-(3-iodophenyl)propanoate2.60.35-1.406.5
Methyl (3R)-3-amino-3-(3-methylphenyl)propanoate2.4-0.07-1.245.1

This interactive table provides an example of the data that would be used to build a QSAR model, helping to guide the design of new, more potent compounds.

Prediction of Chemical Reactivity and Selectivity

The chemical reactivity and selectivity of this compound can be predicted using computational methods based on quantum mechanics. These methods can provide insights into the molecule's electronic structure, helping to identify the most likely sites for electrophilic and nucleophilic attack.

Frontier Molecular Orbital (FMO) theory is often employed for this purpose. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO energy indicates the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The distribution of these orbitals across the molecule highlights the most reactive sites.

For this compound, the nitrogen atom of the amino group is expected to have a high HOMO density, making it a primary site for electrophilic attack. The carbonyl carbon of the ester group is expected to have a high LUMO density, making it susceptible to nucleophilic attack. The bromine-substituted phenyl ring's reactivity towards electrophilic aromatic substitution would be influenced by the deactivating, meta-directing effect of the bromo and the propanoate substituents.

Calculated Properties for Reactivity Prediction:

PropertyValue (Arbitrary Units)Implication
HOMO Energy-6.5 eVIndicates moderate nucleophilicity, likely centered on the amino group.
LUMO Energy-1.2 eVSuggests susceptibility to nucleophilic attack at the ester carbonyl.
Electrostatic PotentialNegative potential around the carbonyl oxygen and nitrogen; Positive potential around the amino hydrogens and carbonyl carbon.Guides interactions with charged or polar reagents.

This interactive table summarizes the kind of computational data that can predict the chemical behavior of the molecule, aiding in the design of synthetic routes and the prediction of potential metabolic pathways.

Future Directions and Emerging Research Areas

Development of More Efficient and Sustainable Synthetic Routes

The current production of single-enantiomer chiral amines often relies on methods that can be resource-intensive. rsc.org Future research will likely focus on developing more atom-economical, environmentally friendly, and scalable synthetic pathways to methyl (3R)-3-amino-3-(3-bromophenyl)propanoate.

Key areas for exploration include:

Catalytic Asymmetric Synthesis : Moving beyond classical resolution or stoichiometric chiral auxiliaries, the development of catalytic asymmetric methods is a primary goal. This includes the use of transition metal catalysis, organocatalysis, and biocatalysis to set the crucial stereocenter with high enantioselectivity. rsc.orgresearchgate.net For instance, chiral bifunctional organocatalysts have been successfully used for the enantioselective synthesis of novel β-amino acid derivatives. mdpi.com

Biocatalysis : The use of enzymes offers a green and highly selective alternative. Amine transaminases (ATAs) can produce chiral amines from prochiral ketones with excellent enantioselectivity under mild conditions. rsc.orgrsc.org Another avenue is the kinetic resolution of a racemic version of the ester using lipases, which can provide access to the desired enantiomer with very high purity. mdpi.com

Chemoenzymatic Strategies : Combining the advantages of both chemical and biological catalysts in a cascade process can lead to highly efficient syntheses. acs.org A hypothetical chemoenzymatic route could involve a chemical step to create a precursor followed by an enzymatic step to introduce chirality.

Synthesis StrategyPotential AdvantagesKey Research Challenges
Asymmetric Organocatalysis Metal-free, lower toxicity, readily available catalysts.Catalyst loading, scalability, and substrate scope.
Transition Metal Catalysis High turnover numbers, broad substrate scope.Metal contamination in the final product, cost of precious metals.
Biocatalysis (e.g., Transaminases) High enantioselectivity, mild reaction conditions, environmentally benign. rsc.orgrsc.orgEnzyme stability, narrow substrate scope, equilibrium limitations.
Flow Chemistry Synthesis Enhanced safety, scalability, process control, and potential for automation. nih.govHigh initial investment, potential for clogging with solid materials.

Exploration of Novel Chemical Transformations of the Compound

The compound possesses multiple reactive sites—the amino group, the ester, and the bromophenyl ring—making it a versatile scaffold for chemical modification. Future studies can explore a wide range of transformations to generate a library of novel derivatives with potentially valuable properties.

Potential transformations include:

Aromatic Ring Functionalization : The bromine atom is a key functional handle for cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This would allow the introduction of diverse aryl, alkynyl, or amino substituents to modulate the electronic and steric properties of the molecule.

Amino Group Derivatization : The primary amine can be readily acylated, alkylated, or used as a nucleophile in the synthesis of heterocyclic systems. These modifications are crucial for tuning the biological activity or material properties of the resulting compounds.

Ester Group Modification : The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which is a key intermediate for many biologically active compounds. mdpi.comnih.gov Alternatively, it can be converted into amides via aminolysis or reduced to a primary alcohol, opening up further synthetic possibilities.

Application in Advanced Materials Science and Catalysis

The inherent chirality and functionality of this compound make it an attractive monomer and building block for advanced materials and catalysts. chiralpedia.com

Poly(β-amino esters) (PBAEs) : PBAEs are a class of biodegradable and pH-responsive polymers with significant applications in drug and gene delivery. nih.govrug.nl The target compound could serve as a novel monomer in the synthesis of chiral PBAEs. The resulting polymers could exhibit unique degradation profiles and stereospecific interactions with biological targets. rsc.org

Chiral Ligands and Organocatalysts : Chiral amines and their derivatives are fundamental components of many successful ligands for asymmetric metal catalysis and are also used directly as organocatalysts. myskinrecipes.com The (3R)-amino ester or its derivatives could be evaluated for their efficacy in inducing enantioselectivity in a variety of chemical reactions.

Chiral Surfaces and Nanomaterials : The molecule could be grafted onto surfaces or incorporated into nanoparticles to create chiral stationary phases for enantioselective separations or for applications in chiral recognition and sensing. chiralpedia.comresearchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry offers numerous advantages over traditional batch processing, including improved safety, efficiency, and scalability, which are particularly relevant for the pharmaceutical industry. whiterose.ac.uk The synthesis of chiral amines is an area where flow technology has been successfully applied. rsc.orgnih.gov

Future research could focus on:

Telescoped Flow Synthesis : Designing a continuous, multi-step synthesis where intermediates are generated and consumed in a seamless sequence without isolation. This could involve, for example, an asymmetric catalytic reaction in one reactor module followed by esterification in a second. nih.gov

Immobilized Catalysts : Developing methods to immobilize the chiral catalyst (whether enzymatic or chemical) in a packed-bed reactor. This would allow for easy separation of the product and continuous reuse of the expensive catalyst, significantly improving process sustainability. acs.org

Automated Optimization : Combining flow reactors with automated sampling and analysis (e.g., in-line HPLC) and machine learning algorithms to rapidly screen reaction conditions and optimize the synthesis for yield and enantioselectivity.

Deepening Theoretical Understanding of its Reactivity and Chiral Properties

Computational chemistry and advanced analytical methods are powerful tools for gaining a deeper insight into the behavior of chiral molecules.

Computational Modeling : Density Functional Theory (DFT) calculations can be employed to model the transition states of its asymmetric synthesis, helping to elucidate the origin of enantioselectivity. acs.org Such studies can guide the rational design of more effective catalysts. Theoretical models can also predict the reactivity of the different functional groups and help rationalize experimental outcomes.

Conformational Analysis : Understanding the preferred three-dimensional structure of the molecule is crucial for predicting its interactions with biological targets or its role in directing the formation of ordered materials.

Chiral Analytics : Developing robust analytical methods, such as chiral High-Performance Liquid Chromatography (HPLC), is essential for accurately determining enantiomeric purity. tandfonline.com Studies could focus on understanding the mechanisms of chiral recognition between the molecule and the chiral stationary phase.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl (3R)-3-amino-3-(3-bromophenyl)propanoate, and what reaction conditions are critical for enantiomeric purity?

  • The compound can be synthesized via the Rodionov reaction , starting from 3-bromobenzaldehyde. This involves condensation with malonic acid derivatives followed by esterification (e.g., using methanol under acidic conditions). Key steps include:

  • Enantioselective amination : Use of chiral catalysts or resolving agents to achieve the (R)-configuration.
  • Esterification : Optimization of temperature (0–25°C) and solvent (anhydrous methanol) to avoid racemization .
    • Critical parameters:
  • pH control during amination to prevent epimerization.
  • Use of anhydrous conditions to minimize side reactions.

Q. What analytical techniques are recommended for confirming the stereochemical integrity and purity of this compound?

  • X-ray crystallography : Resolves absolute configuration (e.g., CCDC 2108000 in confirms similar structures via unit cell parameters: a = 5.4181 Å, b = 8.126 Å, c = 26.305 Å, space group P2(1)) .
  • Chiral HPLC : Uses columns like Chiralpak AD-H with hexane/isopropanol mobile phases to validate enantiomeric excess (>98%).
  • NMR spectroscopy : 1^1H and 13^{13}C NMR to verify the 3-bromophenyl group (δ ~7.2–7.5 ppm for aromatic protons) and ester carbonyl (δ ~170 ppm) .

Advanced Research Questions

Q. How can computational modeling predict the physicochemical properties of this compound, and what parameters are critical for drug-likeness?

  • Key computed properties :

ParameterValueRelevance
LogP (lipophilicity)~2.1 (estimated)Membrane permeability
Topological PSA75 ŲSolubility & blood-brain barrier
Hydrogen bond donors1 (amino group)Target binding affinity
  • Tools: Schrödinger’s QikProp or SwissADME for ADMET profiling. Substituents like the 3-bromophenyl group increase steric bulk, affecting bioavailability .

Q. What strategies are effective in modifying the 3-bromophenyl moiety to enhance αvβ6 integrin antagonism, and how does this correlate with activity in pulmonary fibrosis models?

  • Structure-activity relationship (SAR) insights :

  • Replacement of bromine with electron-withdrawing groups (e.g., CF3_3) improves integrin binding affinity.
  • Substitution at the phenyl ring’s para-position reduces off-target effects (e.g., methyl derivatives in show 10-fold higher selectivity) .
    • In vivo validation :
  • Murine models show reduced TGF-β activation (IC50_{50} < 50 nM) when the bromophenyl group is retained, suggesting its role in hydrophobic pocket interactions .

Q. How do salt forms (e.g., hydrochloride) influence the solubility and stability of this compound under physiological conditions?

  • Hydrochloride salt formation (e.g., CAS 845908-98-7 in ):

  • Increases aqueous solubility (from <0.1 mg/mL to ~5 mg/mL in PBS pH 7.4).
  • Stability studies (40°C/75% RH for 4 weeks) show <2% degradation, critical for formulation .
    • Methodology : Salt screening via solvent evaporation or slurry methods, monitored by DSC and PXRD.

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for similar bromophenylpropanoate derivatives: How should researchers validate such data?

  • Example: 3-Bromophenylacetic acid () has mp = 99–102°C vs. 117–119°C for its 4-bromo analog.
  • Resolution :

  • Confirm purity via HPLC (>95%) and differential scanning calorimetry (DSC).
  • Consider polymorphism by analyzing crystal packing (e.g., monoclinic vs. orthorhombic systems) .

Methodological Best Practices

Q. What in vitro assays are suitable for evaluating the compound’s potential as a kinase inhibitor or protease antagonist?

  • Kinase inhibition : Use TR-FRET assays (e.g., LanthaScreen™) with recombinant kinases (IC50_{50} determination).
  • Protease binding : Fluorescence polarization assays with FITC-labeled substrates (Kd_d measurement).
  • Negative controls : Include structurally related inactive analogs (e.g., 3-aminopropanoates lacking bromine) to validate specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (3R)-3-amino-3-(3-bromophenyl)propanoate
Reactant of Route 2
Reactant of Route 2
methyl (3R)-3-amino-3-(3-bromophenyl)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.